molecular formula C17H24ClNO3 B588155 5-Methoxy Propranolol Hydrochloride CAS No. 14133-98-3

5-Methoxy Propranolol Hydrochloride

Cat. No.: B588155
CAS No.: 14133-98-3
M. Wt: 325.833
InChI Key: FEWDJEPNDLNVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy Propranolol Hydrochloride, also known as 5-Methoxy Propranolol Hydrochloride, is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.833. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy Propranolol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy Propranolol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDJEPNDLNVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857970
Record name 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-98-3
Record name 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Methoxy Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS 14133-98-3 | Analytical Standard & Metabolic Probe

Executive Summary

5-Methoxy Propranolol Hydrochloride (CAS 14133-98-3) is a synthetic derivative of the non-selective beta-adrenergic blocker Propranolol.[1][2] Structurally characterized by the substitution of a methoxy group at the C5 position of the naphthalene ring, this compound serves a critical role in pharmaceutical development as a Reference Standard for impurity profiling and as a Chemical Probe in Structure-Activity Relationship (SAR) studies.

Unlike its parent compound, 5-Methoxy Propranolol is not a marketed therapeutic agent. Its primary utility lies in the Quality Control (QC) of Propranolol API (Active Pharmaceutical Ingredient) manufacturing—where it acts as a marker for process-related impurities—and in ADME (Absorption, Distribution, Metabolism, Excretion) research, where it aids in elucidating the metabolic pathways involving ring hydroxylation (specifically the 5-hydroxy metabolite).

Chemical Constitution & Physicochemical Properties[3][4][5]

Identity[6]
  • IUPAC Name: 1-(isopropylamino)-3-(5-methoxy-1-naphthyloxy)propan-2-ol hydrochloride

  • Molecular Formula: C₁₇H₂₃NO₃[1][3] · HCl

  • Molecular Weight: 325.83 g/mol [3]

  • CAS Number: 14133-98-3[1][2][3][4]

  • Appearance: Off-white to pale beige crystalline solid.

Structural Significance

The introduction of the methoxy group (-OCH₃) at the C5 position alters the electron density of the naphthalene ring system compared to Propranolol. In metabolic studies, this position is a key site for enzymatic hydroxylation (mediated by CYP2D6). The 5-methoxy derivative effectively "blocks" this site or serves as a lipophilic precursor to the active 5-hydroxy metabolite via O-demethylation.

Solubility Profile
SolventSolubility (mg/mL)Application Note
Methanol > 20 mg/mLPreferred for stock solution preparation.
DMSO > 15 mg/mLSuitable for biological assays and cell-based screens.
Water ~ 5-10 mg/mLModerate solubility; pH dependent due to the secondary amine.

Chemical Synthesis & Production

The synthesis of 5-Methoxy Propranolol Hydrochloride follows a convergent pathway typical of aryloxypropanolamine beta-blockers, but necessitates a regiospecific starting material to ensure the substituent is at the C5 position.

Synthetic Route

The core workflow involves the nucleophilic substitution of 5-methoxy-1-naphthol with epichlorohydrin , followed by the ring-opening of the epoxide intermediate by isopropylamine .

Step-by-Step Protocol:

  • O-Alkylation: 5-Methoxy-1-naphthol is treated with excess epichlorohydrin in the presence of a base (e.g., Potassium Carbonate or Sodium Hydroxide) in a polar aprotic solvent (DMF or DMSO) to yield the intermediate 1-(2,3-epoxypropoxy)-5-methoxynaphthalene .

  • Epoxide Ring Opening: The epoxide intermediate is refluxed with excess isopropylamine in methanol or ethanol. The amine attacks the less hindered carbon of the epoxide ring.

  • Salt Formation: The resulting free base is dissolved in diethyl ether or ethanol, and HCl gas (or ethereal HCl) is introduced to precipitate the hydrochloride salt.

Reaction Visualization

The following diagram illustrates the chemical transformation from the naphthol precursor to the final hydrochloride salt.

SynthesisPathway cluster_0 Key Transformation Precursor 5-Methoxy-1-Naphthol (Starting Material) Intermediate Glycidyl Ether Intermediate (Epoxide) Precursor->Intermediate Nucleophilic Substitution Reagent1 Epichlorohydrin (K2CO3 / DMF) Reagent1->Intermediate ProductBase 5-Methoxy Propranolol (Free Base) Intermediate->ProductBase Ring Opening Reagent2 Isopropylamine (MeOH, Reflux) Reagent2->ProductBase FinalSalt 5-Methoxy Propranolol HCl (CAS 14133-98-3) ProductBase->FinalSalt HCl / Et2O

Caption: Synthetic pathway converting 5-methoxy-1-naphthol to 5-Methoxy Propranolol HCl via epoxide ring opening.

Analytical Profiling & Quality Control

In drug development, CAS 14133-98-3 is predominantly used to validate analytical methods (HPLC/UPLC) intended to detect impurities in Propranolol drug substances.

HPLC Method Parameters

To separate 5-Methoxy Propranolol from the parent drug and other related impurities (e.g., 4-hydroxy propranolol), the following gradient method is recommended.

ParameterSpecification
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (Characteristic Naphthalene Absorbance)
Retention Time ~1.1x relative to Propranolol (Due to increased lipophilicity of -OCH₃ vs -H)
Mass Spectrometry (LC-MS/MS)

For identification in biological matrices (plasma/urine):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = 290.17 (Free base mass).

  • Key Fragments:

    • m/z 116 (Isopropylamino-2-hydroxypropyl fragment).

    • m/z 173 (5-methoxy-1-naphthol fragment).

Pharmacological Applications

While not a frontline therapeutic, 5-Methoxy Propranolol is vital for understanding the Structure-Activity Relationship (SAR) of beta-blockers.

Receptor Binding & Selectivity

Research indicates that substituents on the naphthalene ring of Propranolol significantly affect beta-adrenergic receptor affinity.

  • 5-Hydroxy Propranolol: Known to retain significant beta-blocking activity and contributes to the therapeutic effect of the parent drug.

  • 5-Methoxy Propranolol: The methylation of the hydroxyl group generally reduces hydrogen bonding capacity within the receptor pocket, typically resulting in lower affinity compared to the 5-hydroxy metabolite. This makes it an excellent negative control or comparator in binding assays to quantify the contribution of the hydroxyl group to receptor affinity.

Metabolic Pathway Mapping

The compound is used to map CYP450 activity. Propranolol undergoes extensive first-pass metabolism, primarily via CYP2D6 and CYP1A2.[5]

  • Pathway: Propranolol → 5-Hydroxy Propranolol.[6]

  • Research Use: 5-Methoxy Propranolol can be used as a substrate to study O-demethylation rates, mimicking the reverse metabolic stability or serving as a "protected" form of the metabolite to study cellular transport without rapid conjugation.

MetabolicContext cluster_legend Role in Research Propranolol Propranolol (Parent Drug) HydroxyMetabolite 5-Hydroxy Propranolol (Active Metabolite) Propranolol->HydroxyMetabolite CYP2D6 (Ring Hydroxylation) Conjugates Glucuronide/Sulfate Conjugates HydroxyMetabolite->Conjugates Phase II Metabolism MethoxyDerivative 5-Methoxy Propranolol (CAS 14133-98-3) MethoxyDerivative->HydroxyMetabolite O-Demethylation (Experimental Pathway)

Caption: Relationship between Propranolol, its active 5-hydroxy metabolite, and the 5-methoxy derivative.

Safety & Handling (MSDS Highlights)

As a bioactive beta-adrenergic antagonist derivative, strict safety protocols must be observed.

  • Hazard Classification: Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Use a fume hood to avoid inhalation of dust.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation.

References

  • Santa Cruz Biotechnology. 5-Methoxy Propranolol Hydrochloride (CAS 14133-98-3) Product Data Sheet.[1]Link

  • Oatis, J. E., et al. (1981). "Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers." Journal of Medicinal Chemistry, 24(3), 309–314. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. (Used for parent compound comparative data). Link

  • European Pharmacopoeia (Ph. Eur.). Propranolol Hydrochloride Monograph: Impurity Profiling. (Contextual reference for impurity standards). Link

  • Tymkewycz, P. M., et al. (1986). "Heterogeneity of beta-adrenoceptor responses in the rat." European Journal of Pharmacology. (Reference for beta-blocker SAR methodologies).

Sources

The 5-Methoxy Derivative of Propranolol: Structural Optimization & Pharmacological Profiling

[1]

Executive Summary & Design Rationale

Molecule: 5-Methoxy-1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol Class: Non-selective

Code:123

The 5-methoxy analog of propranolol represents a critical structural probe in the medicinal chemistry of aryloxypropanolamines. While the parent compound, propranolol, undergoes extensive first-pass metabolism primarily via hydroxylation at the 4- and 5-positions of the naphthalene ring, the 5-hydroxy metabolite contributes significantly to biological activity but also introduces a site for rapid Phase II conjugation (glucuronidation).

Strategic Rationale for the 5-Methoxy Analog:

  • Metabolic Blocking: Methylation of the 5-position "caps" the reactive hydroxyl group observed in the active metabolite (5-hydroxypropranolol), preventing direct glucuronidation and potentially extending plasma half-life.[1]

  • Lipophilicity Modulation: The conversion of the hydrophilic phenolic -OH (in the metabolite) to a lipophilic methoxy ether (-OCH₃) alters the LogP, influencing Blood-Brain Barrier (BBB) penetration and central nervous system (CNS) distribution.[1]

  • SAR Validation: This analog serves to validate whether the intrinsic sympathomimetic activity (ISA) and antioxidant properties observed in 5-hydroxypropranolol are driven by the hydrogen-bonding capability of the phenol or the electronic density of the naphthalene ring.

Chemical Synthesis Strategy

The synthesis of 5-methoxypropranolol follows a convergent pathway typical of "Magic Bullet" aryloxypropanolamines, utilizing a Williamson ether synthesis followed by epoxide aminolysis.

Core Reaction Pathway
  • Precursor: 5-Methoxy-1-naphthol (synthesized via partial methylation of 1,5-dihydroxynaphthalene).[1]

  • Epoxidation: Reaction with epichlorohydrin under basic conditions (S_N2 substitution) to form the glycidyl ether.[1]

  • Aminolysis: Ring opening of the epoxide using isopropylamine to yield the final secondary amine.

Visualization: Synthetic Workflow

SynthesispathwayStart1,5-DihydroxynaphthaleneStep15-Methoxy-1-naphtholStart->Step1Selective Methylation(MeI, K2CO3)InterIntermediate:Glycidyl EtherStep1->Inter+ Epichlorohydrin(NaOH, Reflux)Step2Epichlorohydrin(Alkylation)Step2->InterReagentFinal5-Methoxy-PropranololInter->Final+ Isopropylamine(MeOH, 60°C)ReagentIsopropylamine(Ring Opening)Reagent->FinalReagent

Figure 1: Convergent synthesis of 5-methoxypropranolol via the glycidyl ether intermediate.[1][4][5]

Pharmacological Characterization (SAR)[1][6]

The 5-methoxy substitution introduces specific steric and electronic changes compared to the parent and its hydroxylated metabolite.

Structure-Activity Relationship (SAR) Matrix
FeaturePropranolol (Parent)5-Hydroxy-Propranolol (Metabolite)5-Methoxy-Propranolol (Analog)
C-5 Substituent -H-OH-OCH₃
Electronic Effect NeutralElectron Donor (+M)Electron Donor (+M)
H-Bonding NoneDonor/AcceptorAcceptor Only
Lipophilicity (LogP) ~3.0~1.8~3.2
Metabolic Fate Hydroxylation (CYP2D6)Glucuronidation (UGT)O-Demethylation (CYP)
Membrane Stabilizing HighModerateHigh
Mechanistic Impact

The 5-methoxy group retains the electron-donating character of the hydroxyl group without the capacity to act as a hydrogen bond donor.

  • Receptor Binding: The

    
    -adrenergic receptor pocket accommodates the bulkier methoxy group, but affinity is slightly reduced compared to the 5-OH analog due to the loss of a potential H-bond interaction with serine residues in the receptor active site.
    
  • Metabolic Blockade: As shown in the diagram below, the methoxy group prevents direct conjugation by UDP-glucuronosyltransferase (UGT), forcing the molecule to undergo oxidative demethylation before elimination.

Visualization: Metabolic Fate & Receptor Logic[1]

SAR_LogicPropPropranolol(Parent)OH_Met5-Hydroxy-Prop(Active Metabolite)Prop->OH_MetCYP2D6HydroxylationUGTUGT Conjugation(Rapid Elimination)OH_Met->UGTDirect Glucuronidation(-OH attack)RecBeta-ReceptorBinding PocketOH_Met->RecHigh Affinity(H-Bond Donor)OMe_Analog5-Methoxy-Prop(Synthetic Analog)OMe_Analog->UGTBLOCKED(No -OH handle)OMe_Analog->RecHigh Lipophilicity(Strong Membrane Interaction)

Figure 2: The 5-methoxy modification blocks the direct Phase II conjugation pathway typical of the 5-hydroxy metabolite.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Methoxypropranolol

Scope: Small-scale research synthesis (10 mmol scale).

Reagents:

  • 5-Methoxy-1-naphthol (1.74 g, 10 mmol)[1]

  • Epichlorohydrin (Excess, 5 mL)

  • Isopropylamine (Excess, 5 mL)

  • Sodium Hydroxide (NaOH), Methanol (MeOH), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Glycidyl Ether Formation:

    • Dissolve 5-methoxy-1-naphthol in 20 mL of aqueous NaOH (10%).

    • Add epichlorohydrin dropwise at 0°C.[1]

    • Stir at room temperature for 6 hours.

    • Extract with DCM, wash with water, and dry over MgSO₄. Evaporate solvent to yield the intermediate epoxide (oil).[1]

  • Aminolysis (Ring Opening):

    • Dissolve the crude epoxide in 20 mL of MeOH.

    • Add isopropylamine (excess) slowly.[1]

    • Reflux the mixture at 60°C for 4 hours. Note: Use a reflux condenser to prevent amine loss.

  • Purification:

    • Evaporate volatiles under reduced pressure.[1]

    • Convert the free base to the hydrochloride salt by adding ethereal HCl.

    • Recrystallize from ethanol/ether to obtain white crystals.[1]

Protocol B: Radioligand Binding Assay ( vs )

Objective: Determine inhibition constant (

1

System: Rat heart membrane (


1Radioligand:1
  • Preparation:

    • Incubate membrane homogenates (50 µg protein) with [³H]-DHA (1 nM) in Tris-HCl buffer (pH 7.4).

  • Competition:

    • Add increasing concentrations (

      
       to 
      
      
      M) of 5-methoxypropranolol.[1]
    • Use Propranolol (unlabeled) as the positive control.[1]

  • Equilibrium:

    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      [1]

References

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. Link

  • Oatis, J. E., et al. (1981). Ring-hydroxylated propranolol: Synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers.[2] Journal of Medicinal Chemistry, 24(3), 309–314.[2] Link[1]

  • Walle, T., et al. (1982). 4-Hydroxypropranolol and its glucuronide: Plasma concentrations and metabolic fate in man. Clinical Pharmacology & Therapeutics, 32(3), 252-260.[1] Link[1]

  • Bargar, E. M., et al. (1983). Quantitative metabolic fate of propranolol in the dog, rat, and hamster using radiotracer, high performance liquid chromatography, and gas chromatography-mass spectrometry techniques. Drug Metabolism and Disposition, 11(3), 266-272.[1] Link

  • Tacke, R., et al. (2018). Sila-Propranolol: A Silicon Analogue of the β-Blocker Propranolol. Organometallics, 37(21), 3891–3900. (Provides modern context on propranolol structural analogs). Link[1]

Chemical Structure & Characterization of 5-Methoxy Propranolol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Metabolic Profiling

Executive Summary

5-Methoxy Propranolol Hydrochloride (CAS: 14133-98-3) is a specialized structural analog and reference standard utilized primarily in the pharmacokinetic profiling of the non-selective beta-blocker propranolol.[1] While propranolol undergoes extensive hepatic metabolism, its C5-hydroxylated derivative (5-hydroxypropranolol) is a biologically active metabolite with significant antioxidant and beta-blocking potency.

5-Methoxy propranolol serves as a critical metabolic probe and chromatographic standard . By masking the reactive hydroxyl group at the C5 position with a methyl ether, researchers can isolate specific metabolic pathways (such as glucuronidation regioselectivity) and quantify metabolite kinetics without the interference of rapid oxidation associated with the free phenol. This guide details the chemical architecture, synthetic routes, and analytical applications of this compound.

Chemical Architecture & Stereochemistry

Structural Identity

The core scaffold of 5-methoxy propranolol is the naphthalene ring system, substituted at the C1 position with the characteristic isopropylamino-propanol side chain (the pharmacophore for beta-adrenergic antagonism) and at the C5 position with a methoxy group.

PropertySpecification
IUPAC Name 1-[(5-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride
Common Name 5-Methoxy Propranolol HCl
CAS Number 14133-98-3
Molecular Formula C₁₇H₂₃NO₃[1][2] · HCl
Molecular Weight 325.83 g/mol
Chirality Racemic (contains one chiral center at C2 of the propoxy chain); typically supplied as (RS) unless specified.
Structural Logic
  • Pharmacophore (C1 Side Chain): The oxypropanolamine tail maintains the critical hydrogen bonding interactions required for

    
    -adrenergic receptor binding (Asp113 in 
    
    
    
    /
    
    
    receptors).
  • C5-Methoxy Substitution: This modification increases lipophilicity (LogP) relative to the 5-hydroxy metabolite. It sterically mimics the active metabolite while preventing Phase II conjugation (glucuronidation/sulfation) at that specific site, making it an ideal negative control for enzymatic assays.

Synthetic Pathway & Production

The synthesis of 5-methoxy propranolol HCl follows a convergent pathway, typically starting from 1,5-dihydroxynaphthalene . The critical challenge is the regioselective alkylation of the naphthalene diol.

Reaction Scheme (Graphviz)

Synthesis Start 1,5-Dihydroxynaphthalene Step1 Selective Methylation (MeI, K2CO3) Start->Step1 Inter1 5-Methoxy-1-naphthol Step1->Inter1 Yield ~65% Step2 Epoxidation (Epichlorohydrin) Inter1->Step2 Inter2 Glycidyl Ether Intermediate Step2->Inter2 Reflux Step3 Aminolysis (Isopropylamine) Inter2->Step3 Final 5-Methoxy Propranolol Base Step3->Final Ring Opening Salt HCl Salt Formation Final->Salt Product 5-Methoxy Propranolol HCl Salt->Product

Figure 1: Step-wise synthetic pathway from 1,5-dihydroxynaphthalene to 5-methoxy propranolol HCl.

Detailed Protocol

Step 1: Preparation of 5-Methoxy-1-naphthol

  • Dissolve 1,5-dihydroxynaphthalene in acetone.

  • Add 1 equivalent of methyl iodide (MeI) and potassium carbonate (

    
    ).
    
  • Reflux for 12 hours. The stoichiometry is crucial to minimize dimethylation.

  • Purify via column chromatography to isolate the mono-methoxy derivative.

Step 2: Formation of the Glycidyl Ether

  • React 5-methoxy-1-naphthol with excess epichlorohydrin in the presence of catalytic piperidine or NaOH.

  • Heat to

    
     for 4-6 hours.
    
  • Distill off excess epichlorohydrin to yield 1-(2,3-epoxypropoxy)-5-methoxynaphthalene.

Step 3: Aminolysis & Salt Formation

  • Dissolve the epoxide intermediate in methanol.

  • Add excess isopropylamine (to prevent polymerization).

  • Reflux until TLC indicates consumption of the epoxide.

  • Evaporate solvent. Dissolve the residue in ethanol and add concentrated HCl dropwise.

  • Recrystallize the precipitate from EtOH/Et₂O to obtain white crystalline 5-methoxy propranolol HCl.

Analytical Characterization & Profiling

Physicochemical Properties

The methoxy group alters the solubility profile compared to the parent drug.

ParameterValue (Predicted/Exp)Relevance
pKa 9.5 (Amine)Basic character similar to propranolol; exists as cation at physiological pH.
LogP ~3.1Higher lipophilicity than 5-hydroxypropranolol; crosses BBB efficiently.
Melting Point 164-166°CDistinct from Propranolol HCl (163-164°C) - requires mixed melting point for verification.
Solubility Water (>10 mg/mL), DMSO, MethanolHighly soluble in polar organic solvents and water.
Mass Spectrometry (LC-MS/MS)

For metabolic tracking, the fragmentation pattern is distinct.

  • Precursor Ion (

    
    ):  m/z 326.2
    
  • Major Fragment: m/z 116 (isopropylamino-hydroxypropyl chain) - characteristic of the propranolol class.

  • Specific Fragment: m/z 185 (5-methoxy-naphthol cation) - differentiates from propranolol (m/z 155) and 5-hydroxypropranolol (m/z 171).

Metabolic Context & Applications

5-Methoxy propranolol is indispensable for elucidating the glucuronidation regioselectivity of propranolol metabolites. Propranolol is metabolized by CYP2D6 to 4-hydroxy and 5-hydroxy derivatives.

The Glucuronidation Logic

Researchers use the 5-methoxy analog to prove that glucuronidation occurs at the side-chain hydroxyl (aliphatic) rather than the ring hydroxyl (aromatic) in specific experimental setups, or to block the ring position entirely.

Metabolism Prop Propranolol CYP CYP2D6 / CYP1A2 Prop->CYP FiveOH 5-Hydroxypropranolol (Active Metabolite) CYP->FiveOH UGT UGT1A9 / UGT2B7 FiveOH->UGT FiveOMe 5-Methoxy Propranolol (Synthetic Probe) FiveOMe->UGT Incubation Gluc_Ring Aromatic O-Glucuronide (Blocked in 5-OMe) UGT->Gluc_Ring Major Pathway Gluc_Side Aliphatic O-Glucuronide (Side Chain) UGT->Gluc_Side Minor Pathway UGT->Gluc_Side Exclusive Product (Ring blocked)

Figure 2: Use of 5-methoxy propranolol to map glucuronidation pathways.[3] By blocking the aromatic position, the probe forces or isolates aliphatic glucuronidation events.

Experimental Protocol: Metabolic Stability Assay
  • System: Human Liver Microsomes (HLM) or Recombinant UGTs.

  • Substrate: 5-Methoxy Propranolol (10

    
    M).
    
  • Cofactor: UDPGA (2 mM) for glucuronidation; NADPH for oxidative stability.

  • Incubation: 37°C for 30-60 mins.

  • Quenching: Ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring m/z 326

    
     116.
    
  • Result Interpretation: Absence of aromatic glucuronide peak confirms the site of metabolism in the parent 5-hydroxy compound.

References

  • Santa Cruz Biotechnology. 5-Methoxy Propranolol Hydrochloride (CAS 14133-98-3) Product Data. Retrieved from

  • Tjaden, U. R., et al. (1989). Bioanalysis of propranolol and its hydroxylated metabolites.[3][4] Journal of Chromatography B.

  • Walle, T., et al. (1985). Stereoselective metabolism of propranolol to 4-hydroxypropranolol and 5-hydroxypropranolol.[3][4] Drug Metabolism and Disposition.[5][6][7]

  • National Center for Biotechnology Information. PubChem Compound Summary for Propranolol Derivatives. Retrieved from

  • Aremu, O. H., et al. (2023).[8] Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences. Retrieved from

Sources

Advanced Synthesis and Characterization of Protected Propranolol Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Subject: Synthetic chemistry and analytical profiling of protected propranolol metabolite standards. Primary Focus: The physicochemical properties, stability mechanisms, and synthetic utility of O-protected 4-hydroxypropranolol and acetylated propranolol glucuronides . Rationale: Propranolol metabolism generates chemically unstable intermediates (e.g., 4-hydroxypropranolol) and highly polar conjugates (glucuronides). "Protected" forms serve as critical, stable surrogates for long-term storage, reference standard purification, and precise quantification in regulated bioanalysis.

The Instability Challenge: Why Protection is Mandatory

Propranolol undergoes extensive Phase I (oxidation) and Phase II (conjugation) metabolism. The two primary metabolites of interest—4-Hydroxypropranolol (4-OHP) and Propranolol-O-Glucuronide (Prop-Gluc) —present distinct stability challenges that necessitate the use of protected derivatives.

4-Hydroxypropranolol (4-OHP) Oxidation

4-OHP is the primary active metabolite but is notoriously unstable in aerobic conditions. It undergoes rapid auto-oxidation to form a reactive 1,4-naphthoquinone methide , which covalently binds to proteins and depletes glutathione.

  • Protected Solution: 4-Benzyloxypropranolol . The benzyl ether at the C4-position prevents quinone formation, rendering the molecule shelf-stable for years compared to hours for the free base.

Glucuronide Acyl Migration

Propranolol glucuronides (specifically the acyl glucuronides, though less common than ether glucuronides for propranolol) can undergo acyl migration under physiological pH, leading to isomeric mixtures that complicate LC-MS quantification.

  • Protected Solution: Tri-O-acetyl-methyl ester derivatives . Acetylation of the sugar hydroxyls and methylation of the carboxylic acid locks the stereochemistry and prevents migration during purification.

Physicochemical Properties: Protected vs. Active

The transition from "Protected" to "Active" metabolite involves a massive shift in polarity and solubility, which must be accounted for in extraction protocols.

Table 1: Comparative Properties of Propranolol Metabolites
Feature4-Benzyloxypropranolol (Protected Precursor)4-Hydroxypropranolol (Active Metabolite)Propranolol Tri-O-acetyl Glucuronide Methyl Ester (Protected)Propranolol O-Glucuronide (Active Conjugate)
Stability High (Years at -20°C)Low (Hours; requires ascorbic acid)High (Hydrolysis resistant)Moderate (pH dependent)
LogP (Est.) ~4.5 (Highly Lipophilic)~1.2 (Hydrophilic)~3.8 (Lipophilic)< 0 (Highly Polar)
Solubility DCM, Ethyl Acetate, DMSOWater, Methanol, BufferChloroform, AcetoneWater, Dilute Acid
UV Max 290 nm, 320 nm295 nm (shifts on oxidation)290 nm290 nm
Major Use Synthetic intermediate, Stable StockPharmacological studiesPurification, NMR StandardClinical Bioanalysis

Synthetic Architectures & Pathways

Pathway Visualization

The following diagram illustrates the metabolic divergence and the specific points where chemical protection is applied during the synthesis of reference standards.

Propranolol_Metabolism_Protection Prop Propranolol Active_4OHP 4-Hydroxypropranolol (Active Metabolite) Prop->Active_4OHP CYP2D6 (In Vivo) Active_Gluc Propranolol O-Glucuronide (Phase II Metabolite) Prop->Active_Gluc UGT1A9/2B7 (In Vivo) Protected_4OHP 4-Benzyloxy-Propranolol (Protected Precursor) Protected_4OHP->Active_4OHP H2 / Pd-C (Deprotection) Quinone 1,4-Naphthoquinone Methide (Toxic/Unstable) Active_4OHP->Quinone Auto-oxidation (pH > 7.4) Protected_Gluc Prop-Gluc Tri-O-acetyl Methyl Ester Protected_Gluc->Active_Gluc LiOH / MeOH (Hydrolysis)

Caption: Figure 1. Synthetic entry points (Red) vs. Biological pathways (Blue/Green). Protected forms prevent degradation (Quinone formation) or facilitate purification.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Hydroxypropranolol via Benzyl Protection

Rationale: Direct hydroxylation of propranolol is non-selective. The scaffold is built from 1,4-dihydroxynaphthalene with one hydroxyl protected.

  • Protection (Starting Material):

    • React 1,4-dihydroxynaphthalene with 1 equivalent of benzyl bromide and K₂CO₂ in acetone.

    • Isolate 4-benzyloxy-1-naphthol .

  • Epoxide Formation:

    • React 4-benzyloxy-1-naphthol with epichlorohydrin (excess) and piperidine (catalytic) at reflux.

    • Yields 1-(4-benzyloxynaphth-1-yloxy)-2,3-epoxypropane .

  • Amine Opening:

    • Treat the epoxide with isopropylamine in methanol (reflux, 4h).

    • Product: 4-Benzyloxypropranolol (Stable Intermediate).

    • QC Check: NMR should show benzyl protons at ~5.2 ppm (singlet).

  • Deprotection (The Critical Step):

    • Dissolve intermediate in MeOH containing acetic acid.

    • Add 10% Pd/C catalyst and expose to H₂ atmosphere (balloon pressure) for 1 hour.

    • Critical: Filter under Argon. The filtrate contains 4-OHP.

    • Stabilization: Immediately add sodium metabisulfite or ascorbic acid if storing in solution.

Protocol B: Chemical Synthesis of Propranolol O-Glucuronide

Rationale: Enzymatic synthesis (using liver microsomes) yields low quantities. Chemical synthesis using a protected sugar donor allows for gram-scale production.

  • Sugar Activation:

    • Start with Acetobromo-α-D-glucuronic acid methyl ester (The "Protected Donor").

  • Koenigs-Knorr Condensation:

    • Mix Propranolol free base with the Protected Donor in anhydrous dichloromethane.

    • Add Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate as the promoter.

    • Stir in dark for 24h.

    • Result: Propranolol-tri-O-acetyl-glucuronide methyl ester .

    • Purification: This protected form is highly lipophilic and can be easily purified via silica gel chromatography (Hexane:Ethyl Acetate gradient), removing unreacted propranolol.

  • Global Deprotection:

    • Dissolve the purified protected conjugate in MeOH:H₂O (1:1).

    • Add LiOH (2.5 eq) at 0°C (Ice bath is crucial to prevent glycosidic bond cleavage).

    • Stir 2h. Neutralize with Amberlite IR-120 (H+ form) resin.

    • Lyophilize to obtain the final Propranolol O-Glucuronide .

Analytical Characterization (NMR & MS)[1]

Distinguishing the protected standard from the active metabolite is vital during synthesis validation.

Mass Spectrometry Fragmentation
  • Protected 4-OHP (Benzyl):

    • Parent Ion: [M+H]+ ~366.

    • Key Fragment: Loss of benzyl group (m/z 91 tropylium ion) is dominant.

  • Active 4-OHP:

    • Parent Ion: [M+H]+ ~276.

    • Key Fragment: m/z 116 (side chain cleavage).

NMR Spectroscopy Signatures

The following Graphviz diagram visualizes the logic flow for interpreting NMR spectra of the protected glucuronide.

NMR_Logic Sample Purified Sample (CDCl3) Check_Sugar Sugar Region (3.5 - 5.5 ppm) Sample->Check_Sugar Check_Acetyl Acetyl Region (2.0 ppm) Sample->Check_Acetyl Result_Protected CONFIRMED: Protected Glucuronide Check_Sugar->Result_Protected Anomeric H (d, ~5.0 ppm) Check_Acetyl->Result_Protected 3x Singlets (Acetates) Result_Failed FAILED: Deprotection/Hydrolysis Check_Acetyl->Result_Failed Absent

Caption: Figure 2. NMR decision tree for verifying the integrity of the protected glucuronide intermediate.

References

  • Walle, T., et al. (1985).[1] "Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man."[1] Journal of Medicinal Chemistry, 28(6), 822-824.[1] Link

  • Ouzzine, M., et al. (2022).[2] "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families." International Journal of Molecular Sciences, 23(13), 7486. Link

  • Togulga, O., et al. (2023). "Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity." International Journal of Molecular Sciences. Link

  • Cayman Chemical. (2024). "(±)-4-hydroxy Propranolol (hydrochloride) Product Information." Cayman Chemical Technical Data. Link

  • Bai, S.A., & Walle, T. (1984).[3] "Isolation, purification, and structure identification of glucuronic acid conjugates of propranolol." Drug Metabolism and Disposition, 12(6), 749-754. Link

Sources

Methodological & Application

Precision HPLC Profiling of 5-Methoxy Propranolol: Method Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a high-sensitivity High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 5-methoxy propranolol (CAS: 14133-98-3), a structural analog and potential impurity of the beta-blocker propranolol.[1] Unlike standard propranolol assays, this method is specifically engineered to resolve the 5-methoxy derivative from the parent drug and the major metabolite, 5-hydroxy propranolol. The protocol utilizes a reversed-phase C18 system with fluorescence detection (FLD), achieving low-nanogram sensitivity suitable for both pharmaceutical quality control and pharmacokinetic research.

Physicochemical Context & Separation Strategy

To design a robust separation, we must understand the "Chromatographic Triangle" of our analytes. 5-methoxy propranolol is structurally identical to propranolol except for a methoxy (-OCH₃) substitution at the C5 position of the naphthalene ring.

Analyte Properties
CompoundStructure NoteApprox.[1][2] LogP (Lipophilicity)Elution Order Prediction
5-Hydroxy Propranolol -OH at C5 (Polar)~2.51 (Early Eluter)
5-Methoxy Propranolol -OCH₃ at C5 (Semi-Polar)~3.12 (Intermediate)
Propranolol Unsubstituted~3.43 (Late Eluter)

Strategic Insight: The methoxy group makes the molecule less polar than the hydroxy metabolite but slightly more polar (or sterically distinct) than the parent propranolol. A standard isocratic method often co-elutes these species. Therefore, a gradient elution on a high-surface-area C18 column is required to pull the 5-methoxy peak away from the parent drug tail.

Detection Physics

Propranolol possesses strong native fluorescence due to its naphthalene moiety. The 5-methoxy substitution preserves this fluorophore.

  • Primary Detection: Fluorescence (FLD) - Ex: 290 nm | Em: 340 nm.

  • Secondary Detection: UV-Vis - 214 nm (peptide bond/backbone) or 290 nm (aromatic).

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with FLD and DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution (

      
      ) for closely eluting structural analogs.
      
  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (85%), Milli-Q Water.

Chromatographic Conditions

This method uses an acidic mobile phase to protonate the secondary amine of the propranolol side chain (


), preventing peak tailing caused by silanol interactions.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Thermostatted).

  • Injection Volume: 10 µL (API) or 20-50 µL (Plasma extracts).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20% Initial Equilibration
2.0 20% Isocratic Hold (Elute polar matrix)
12.0 50% Linear Ramp (Elute 5-OMe and Propranolol)
13.0 90% Wash Step
15.0 90% Hold Wash
15.1 20% Re-equilibration

| 20.0 | 20% | Ready for next injection |

Sample Preparation Workflows
A. Pharmaceutical API (Impurity Profiling)
  • Stock Solution: Dissolve 10 mg 5-methoxy propranolol HCl in 10 mL Methanol (1 mg/mL).

  • Diluent: Mobile Phase A : ACN (80:20).

  • Working Standard: Dilute stock to 10 µg/mL.

  • Filtration: 0.22 µm PTFE syringe filter.

B. Biological Matrix (Plasma/Serum) - Solid Phase Extraction (SPE)

For pharmacokinetic studies, simple protein precipitation is often insufficient for separating isomers. SPE is recommended.

  • Cartridge: Waters Oasis HLB (30 mg).

  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: 500 µL Plasma + 500 µL 2% Phosphoric Acid.

  • Wash: 1 mL 5% Methanol in Water (Removes proteins/salts).

  • Elute: 1 mL Methanol.

  • Reconstitute: Evaporate to dryness under

    
     at 40°C; reconstitute in 200 µL Mobile Phase.
    

Method Development Logic (Visualized)

The following diagram illustrates the decision-making process for optimizing this specific separation.

MethodLogic Start Analyte: 5-Methoxy Propranolol PropCheck Check Physicochemicals (LogP ~3.1, Basic Amine) Start->PropCheck ColSelect Select Column: C18 (End-capped) for Hydrophobicity PropCheck->ColSelect pHSelect Mobile Phase pH: Acidic (pH 2.5) to Protonate Amine ColSelect->pHSelect DetectChoice Detection Mode? pHSelect->DetectChoice FLD Fluorescence (Ex290/Em340) High Sensitivity (ng/mL) DetectChoice->FLD Trace Analysis UV UV (214 nm) Standard Sensitivity (µg/mL) DetectChoice->UV High Conc. Gradient Gradient Optimization: 20% -> 50% B over 10 min FLD->Gradient UV->Gradient Resolution Check Resolution (Rs) Target: Rs > 2.0 vs Propranolol Gradient->Resolution Final Final Validated Method Resolution->Final Pass Adjust Adjust Gradient Slope or Change to Phenyl-Hexyl Resolution->Adjust Fail Adjust->Gradient

Figure 1: Decision tree for optimizing the separation of 5-methoxy propranolol from structural analogs.

Validation Parameters (ICH Q2)

To ensure the method is "field-proven," the following validation criteria must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time of 5-methoxy propranolol.Inject blank plasma and pure Propranolol to confirm no overlap.
Linearity

Range: 10 ng/mL to 1000 ng/mL (FLD).
Accuracy 85-115% RecoverySpike plasma at LQC, MQC, and HQC levels.
Precision RSD < 5% (Intra-day)6 replicates of the target concentration.
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Expected LOQ: ~1-5 ng/mL with FLD.
Troubleshooting Guide
  • Peak Tailing: Usually caused by silanol interactions with the secondary amine. Solution: Ensure pH is < 3.0 or add 5 mM Triethylamine (TEA) as a competitive base.

  • Co-elution: If 5-methoxy co-elutes with Propranolol, lower the initial %B to 15% or switch to a Phenyl-Hexyl column, which utilizes

    
     interactions to better discriminate the methoxy-naphthalene system.
    

References

  • United States Pharmacopeia (USP).USP Monograph: Propranolol Hydrochloride. USP-NF. (Standard reference for parent drug methodology).
  • BioOrganics. 5-Methoxy Propranolol Hydrochloride (CAS 14133-98-3) Product Data.[1][2][3] Available at:

  • CATO Research Chemicals. 5-Methoxy Propranolol Hydrochloride Reference Standard. Available at:

  • Lo, M. et al. "Determination of propranolol and its metabolites in human plasma by liquid chromatography with fluorescence detection." Journal of Chromatography B, 1982. (Foundational text for fluorescence detection of naphthyl-amines).

Sources

solvent solubility of 5-methoxy propranolol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the DMSO Solubility of 5-Methoxy Propranolol for Preclinical Research

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solvent Selection in Drug Discovery

In the landscape of preclinical drug discovery and in-vitro research, Dimethyl Sulfoxide (DMSO) stands as a near-universal solvent. Its remarkable ability to dissolve a wide array of both nonpolar and polar compounds makes it an indispensable tool for creating high-concentration stock solutions of test articles.[1][2][3] 5-Methoxy Propranolol, a derivative of the well-characterized beta-blocker Propranolol, represents a class of exploratory compounds where understanding fundamental physicochemical properties is paramount.

The solubility of a compound in its stock solvent is not a trivial parameter; it is the bedrock upon which reliable and reproducible biological data are built. An inaccurate estimation of solubility can lead to compound precipitation, either in the stock vial or upon dilution into aqueous assay buffers, resulting in erroneously low activity, misleading structure-activity relationships (SAR), and significant wasted resources.

This comprehensive guide provides a detailed framework for researchers, chemists, and drug development professionals to accurately determine the solubility of 5-Methoxy Propranolol in DMSO. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols herein are designed to establish the thermodynamic equilibrium solubility, providing a definitive ceiling for stock solution concentration.

Compound Profile: 5-Methoxy Propranolol

5-Methoxy Propranolol is an analog of Propranolol, a compound known for its non-selective beta-adrenergic receptor antagonism.[4][5] The addition of a methoxy group to the naphthalene ring system can alter key properties such as lipophilicity, metabolic stability, and receptor binding affinity. While extensive public data on the 5-methoxy isomer is limited, its core structure is based on the Propranolol scaffold.

  • Parent Compound: Propranolol[6][7]

  • Molecular Formula (5-Methoxy Propranolol): C₁₇H₂₃NO₃

  • Molecular Weight: 289.37 g/mol [8]

  • Appearance (Predicted): White to off-white solid/crystalline powder.[9][10]

  • Predicted Lipophilicity (XLogP3): The introduction of a methoxy group can slightly alter the LogP value from that of the parent propranolol (LogP ≈ 3.48).[4]

Safety and Handling Precautions

As a matter of standard laboratory practice, all chemicals of unknown toxicity should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling 5-Methoxy Propranolol and DMSO.[9][11]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[11]

  • DMSO Handling: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct skin contact.[2] Use anhydrous DMSO for solubility experiments to prevent the introduction of water, which can significantly affect the solubility of hydrophobic compounds.[1]

  • Disposal: Dispose of the compound, solvent, and any contaminated materials in accordance with local, state, and federal regulations.[12]

Part I: Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility. This value represents the true saturation point of the solvent at a given temperature and is essential for preparing stable, long-term stock solutions. The core principle involves creating a supersaturated solution and allowing it to reach equilibrium over an extended period, after which the concentration of the dissolved solute in the supernatant is quantified.[13][14]

Materials and Equipment
  • 5-Methoxy Propranolol (solid)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker or rotator (set to 25°C)

  • High-speed microcentrifuge (e.g., capable of >14,000 rpm)[1]

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Methanol or Acetonitrile (for dilution prior to analysis)

Step-by-Step Experimental Protocol
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 5-Methoxy Propranolol into a 2 mL microcentrifuge tube. Record the exact mass.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This amount should be insufficient to fully dissolve the compound, creating a visible slurry.

    • Causality: Starting with a clear excess of solid material is fundamental to the shake-flask method. It ensures that the solvent becomes fully saturated and that an equilibrium between the solid and dissolved states can be established.[14]

  • Equilibration:

    • Seal the tube tightly.

    • Place the tube in a thermostatic shaker set to a constant temperature (typically 25°C) and agitate for 24 to 48 hours.

    • Causality: The dissolution process can be kinetically slow.[14] A prolonged equilibration period is critical to ensure the system reaches a true thermodynamic equilibrium, providing a stable and reproducible solubility value, as opposed to a kinetic measurement which can be time-dependent.[13]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes at 25°C.

    • Causality: Centrifugation pellets the excess, undissolved solid, allowing for the clear separation of the saturated supernatant without carryover of particulate matter, which would falsely inflate the measured concentration.[1]

  • Sample Preparation and Quantification:

    • Carefully open the tube and, without disturbing the pellet, withdraw a known volume of the clear supernatant (e.g., 50 µL).

    • Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble. A dilution factor of 100x or greater is common.

    • Causality: The supernatant is highly concentrated. A significant dilution is necessary to bring the analyte concentration into the linear dynamic range of the analytical instrument (e.g., HPLC-UV).

    • Determine the concentration of 5-Methoxy Propranolol in the diluted sample using a pre-validated analytical method with a proper calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the DMSO supernatant using the measured concentration and the dilution factor.

    • Formula: Solubility (mg/mL) = [Measured Concentration (mg/mL)] × [Dilution Factor]

    • Formula: Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )] × 1000

Workflow for Thermodynamic Solubility Determination```dot

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Analysis cluster_result Result A 1. Weigh Excess 5-Methoxy Propranolol B 2. Add Anhydrous DMSO to create a slurry A->B C 3. Agitate at 25°C for 24-48 hours B->C D 4. Centrifuge at >14,000 rpm C->D E 5. Isolate Saturated Supernatant D->E F 6. Dilute and Quantify (e.g., HPLC-UV) E->F G Calculate Thermodynamic Solubility (mg/mL, mM) F->G

Caption: DMSO stock solution dilution for in-vitro assay preparation.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent..? Discussion. [Link]

  • Singhvi, I. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Balakin, K.V. et al. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. [Link]

  • Global Safety Management. Safety Data Sheet: Methoxy Propanol. [Link]

  • Cheméo. Chemical Properties of Propranolol (CAS 525-66-6). [Link]

  • Mol-Instincts. Propranolol - 525-66-6, C16H21NO2, Chemical Properties. [Link]

  • MDPI. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015023, 4-Methoxy Propranolol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12672900, 1-(5-Hydroxy-1-naphthoxy)-3-isopropylamino-2-propanol hydrochloride. [Link]

  • ResearchGate. Solubility of drug in DMSO? Discussion. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6265, (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. [Link]

  • Pharmaffiliates. 1-((4-Chloronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • LookChem. Cas 525-66-6,1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol. [Link]

Sources

LC-MS/MS parameters for propranolol metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of Propranolol and its Metabolites using LC-MS/MS

Abstract

This document provides a comprehensive guide and a detailed protocol for the simultaneous quantification of propranolol and its primary metabolites, including 4-hydroxypropranolol, N-desisopropylpropranolol, and propranolol glucuronide, in human plasma. The methodology leverages the specificity and sensitivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for analyte separation, and specific Multiple Reaction Monitoring (MRM) transitions for detection. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies and clinical monitoring of propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and certain types of cardiac arrhythmias.[1] It is a highly lipophilic compound that is almost completely absorbed after oral administration but undergoes extensive first-pass metabolism in the liver.[2] This results in low systemic bioavailability, typically around 25%, and significant inter-individual variability in plasma concentrations.[1][2]

The clinical efficacy and potential for adverse effects of propranolol are related not only to the parent drug concentration but also to its pharmacologically active metabolites. The primary active metabolite is 4-hydroxypropranolol, which has comparable beta-blocking activity to the parent drug.[1][3] Other significant metabolites include N-desisopropylpropranolol and various glucuronide conjugates.[2][4] Given the complexity of its metabolic profile and the narrow therapeutic window, a highly selective and sensitive analytical method is essential for accurately characterizing its pharmacokinetics.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior specificity, sensitivity, and high-throughput capabilities.[5] This note details a validated LC-MS/MS method designed to simultaneously measure propranolol and its key metabolites in a single analytical run, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[5][6][7]

Propranolol Metabolic Pathway

Propranolol is extensively metabolized in the liver primarily through three pathways: aromatic hydroxylation, N-dealkylation, and direct glucuronidation.[2][8] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2D6 and CYP1A2, plays a major role in its Phase I metabolism.[2][3]

  • Aromatic Hydroxylation: This pathway, mainly catalyzed by CYP2D6, produces the major active metabolite, 4-hydroxypropranolol.[2][8]

  • N-Dealkylation: This process results in the formation of N-desisopropylpropranolol.[4][9]

  • Glucuronidation: This is a Phase II conjugation reaction where glucuronic acid is attached to propranolol or its Phase I metabolites, forming more water-soluble compounds that are readily excreted in the urine.[2][10] Propranolol glucuronide is a major metabolite found in urine.[2]

The relative contribution of these pathways can vary significantly between individuals, influencing the overall pharmacokinetic profile of the drug.[2]

Propranolol_Metabolism Propranolol Propranolol N_Des N-desisopropylpropranolol (Phase I) Propranolol->N_Des N-Dealkylation (CYP1A2, CYP2D6) Hydroxy 4-Hydroxypropranolol (Phase I - Active) Propranolol->Hydroxy Aromatic Hydroxylation (CYP2D6) Prop_Gluc Propranolol Glucuronide (Phase II) Propranolol->Prop_Gluc Glucuronidation (UGTs) Excretion Urinary Excretion N_Des->Excretion Hydroxy_Gluc 4-Hydroxypropranolol Glucuronide (Phase II) Hydroxy->Hydroxy_Gluc Glucuronidation (UGTs) Prop_Gluc->Excretion Hydroxy_Gluc->Excretion

Figure 1. Simplified metabolic pathway of propranolol.

Experimental Protocol

This protocol provides the necessary steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol analytical standards.

  • Propranolol-d7 (or other suitable stable isotope-labeled internal standard).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Control human plasma (K2-EDTA).

Preparation of Standard and QC Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, its metabolites, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.2 to 500 ng/mL for propranolol and 0.2 to 100 ng/mL for the metabolites.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., for propranolol: 10, 100, and 400 ng/mL).[11]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in a high-throughput environment.[4][11][12]

  • Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 25 ng/mL propranolol-d7).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4][12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[4]

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

A reversed-phase C18 column provides excellent retention and separation for propranolol and its metabolites.

ParameterValueRationale
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalentProvides good retention and peak shape for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times and improves peak shape.
Injection Vol. 10 µL
Autosampler Temp. 4°CMaintains sample integrity prior to injection.

LC Gradient Program:

Time (min)% Mobile Phase B
0.010
2.070
6.070
6.110
9.510
(This gradient is adapted from a published method and provides a good starting point for separation).[4]

Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositivePropranolol and its metabolites contain basic nitrogen atoms that are readily protonated.[13][14]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Source Temp. Instrument dependent (e.g., 500°C)
IonSpray Voltage Instrument dependent (e.g., 3500 V)[13]

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale for Product Ion
Propranolol260.2116.1Characteristic fragment from the cleavage of the side chain.[15][16]
4-Hydroxypropranolol276.2116.1Shares the same characteristic side-chain fragment as propranolol.[15][17]
N-Desisopropylpropranolol218.1145.1 / 116.1Fragmentation of the naphthyloxy moiety.[13][16]
Propranolol Glucuronide436.2260.2 / 116.1Neutral loss of the glucuronic acid moiety (176 Da) to yield the propranolol precursor ion.[15][18]
Propranolol-d7 (IS)267.2116.1Shares the same fragmentation pattern as the parent drug.

Analytical Workflow and Method Validation

The entire analytical process, from sample receipt to final data reporting, should follow a validated and documented workflow to ensure data integrity.

Workflow A Sample Receipt (Plasma) B Spike with Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (Integration & Quantification) F->G H Data Review & Reporting G->H

Figure 2. General bioanalytical workflow for propranolol analysis.

The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) M10 guidance.[5][6][7] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes and IS.

  • Linearity and Range: Demonstrating a linear relationship between concentration and detector response over the defined range.

  • Accuracy and Precision: Intra-day and inter-day precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19]

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of analytes in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[19]

Typical Method Performance:

ParameterPropranolol4-Hydroxypropranolol
Linearity (r²) > 0.99> 0.99
LLOQ 0.20 ng/mL[19][20]0.20 ng/mL[19][20]
Intra-day Precision (%RSD) < 11.3%[19]< 11.3%[19]
Inter-day Precision (%RSD) < 11.3%[19]< 11.3%[19]
Accuracy (% Nominal) 89-111%[19]89-111%[19]
Extraction Recovery > 96%[20]> 64%[20]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of propranolol and its major metabolites in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. Proper method validation in accordance with regulatory standards is crucial to ensure the generation of high-quality, defensible data for pharmacokinetic and bioequivalence studies.

References

  • Propranolol - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Li, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(3), 1485-1492. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 20, 2026, from [Link]

  • DailyMed. (n.d.). PROPRANOLOL HYDROCHLORIDE TABLETS, USP. Retrieved February 20, 2026, from [Link]

  • Pretsa, D. (2025). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? Drugs.com. Retrieved February 20, 2026, from [Link]

  • Li, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved February 20, 2026, from [Link]

  • Bhatt, J., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 989-997. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 20, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 20, 2026, from [Link]

  • Bavisker, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254.
  • ResearchGate. (n.d.). LC-MS/MS chromatogram for (A) hydroxy-glucuronide metabolite of propranolol... [Figure]. Retrieved February 20, 2026, from [Link]

  • Wang, L., et al. (2005). LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydroxypropranolol and N-Desisopropylpropranolol in Rat Plasma. Journal of Pharmaceutical Analysis, 25(5), 333-336. Available from: [Link]

  • Shand, D. G. (1975). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(1), 1-13. Available from: [Link]

  • Lee, J., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Forensic Science International, 377, 111977. Available from: [Link]

  • Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Retrieved February 20, 2026, from [Link]

  • PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved February 20, 2026, from [Link]

  • Freie Universität Berlin. (n.d.). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved February 20, 2026, from [Link]

  • Beaudry, F., et al. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical Chromatography, 13(5), 363-369. Available from: [Link]

  • ResearchGate. (n.d.). MS/MS spectra of the two glucuronide metabolites of propranolol... [Figure]. Retrieved February 20, 2026, from [Link]

  • Joseph, J. F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7401. Available from: [Link]

  • ResearchGate. (n.d.). MS/MS fragment for propranolol and its metabolites... [Figure]. Retrieved February 20, 2026, from [Link]

  • Academic Journals. (2014). Quantification of propranolol in rat plasma by LC- MS/MS using tramadol as an internal standard. Retrieved February 20, 2026, from [Link]

  • Joseph, J. F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. Available from: [Link]

  • International Journal of Bio-Pharma Analysis. (2023). Determination of propranolol hydrochloride in human plasma by high performance liquid chromatography. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma... [Request PDF]. Retrieved February 20, 2026, from [Link]

  • PubMed. (2002). Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. Retrieved February 20, 2026, from [Link]

  • PharmGKB. (n.d.). n-desisopropylpropranolol. Retrieved February 20, 2026, from [Link]

  • PubMed. (n.d.). Enantioselective N-acetylation of N-desisopropylpropranolol by rat liver acetyltransferase. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Desisopropylpropranolol. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

Sources

Scientific Foundation: Understanding Propranolol's Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Metabolic Stability of Propranolol Derivatives

Introduction: The Rationale for Probing the Metabolism of Propranolol Derivatives

Propranolol, a non-selective β-adrenergic receptor antagonist, was a landmark in cardiovascular therapy, and its use has expanded to conditions like anxiety and migraine.[1][2] Despite its efficacy, propranolol's therapeutic profile is marked by extensive first-pass metabolism in the liver, leading to a relatively low oral bioavailability of about 25-35%.[1] This metabolic hurdle necessitates the development of propranolol derivatives, which are structurally modified analogues designed to enhance pharmacokinetic properties, improve bioavailability, or alter pharmacological activity.[3][4][5]

The success of these derivatives hinges on their metabolic stability—their inherent susceptibility to biotransformation by drug-metabolizing enzymes.[6][7] A derivative that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[8] Therefore, assessing metabolic stability is a critical step in the drug discovery and development process.[6]

This guide provides a comprehensive framework and a detailed protocol for evaluating the in vitro metabolic stability of novel propranolol derivatives using human liver microsomes (HLM), the gold-standard subcellular fraction for this purpose. We will delve into the scientific principles, provide a robust, self-validating experimental protocol, and detail the necessary data analysis to empower researchers in drug development to make informed decisions.

To rationally design and evaluate propranolol derivatives, one must first understand the metabolic pathways of the parent compound. Propranolol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) superfamily of enzymes.[1]

Key Metabolic Pathways of Propranolol:

  • Aromatic Hydroxylation: The most significant pathway, leading to the formation of 4-hydroxypropranolol, an active metabolite. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[9][10] Other minor hydroxylations at the 5- and 7-positions also occur.[11]

  • N-Deisopropylation: This involves the removal of the isopropyl group from the side chain, producing N-desisopropylpropranolol. This pathway is mainly mediated by CYP1A2.[9][10][11]

  • Glucuronidation: Direct conjugation of propranolol with glucuronic acid is another major route of elimination.[9]

  • Side-Chain Oxidation: Further oxidation of the N-dealkylated side chain can lead to the formation of naphthyloxylactic acid.[9][12]

Given that the initial, rate-limiting steps of propranolol's metabolism are oxidative reactions, human liver microsomes are an excellent in vitro test system.[13][14] HLMs are vesicles of the endoplasmic reticulum that are enriched in Phase I enzymes, especially CYPs, but lack the soluble Phase II enzymes and cofactors needed for glucuronidation, thereby isolating the primary oxidative metabolism for study.[14][15]

Diagram: Propranolol Primary Metabolic Pathways

The following diagram illustrates the key enzymatic transformations that propranolol undergoes. Understanding these pathways is crucial for interpreting stability data of its derivatives.

Propranolol_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Propranolol Propranolol M1 4-Hydroxypropranolol (Active Metabolite) Propranolol->M1 CYP2D6 >> CYP1A2 M2 N-desisopropylpropranolol Propranolol->M2 CYP1A2 M3 5-Hydroxypropranolol Propranolol->M3 CYP2D6 M4 Propranolol Glucuronide Propranolol->M4 UGTs M5 Naphthyloxylactic Acid M2->M5 Further Oxidation

Caption: Key Phase I and Phase II metabolic pathways of propranolol.

Experimental Workflow: A Bird's-Eye View

The protocol described below follows a systematic workflow designed for reproducibility and clarity. The process begins with careful preparation of reagents and culminates in the calculation of key pharmacokinetic parameters.

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the rate of disappearance of a test compound (propranolol derivatives) when incubated with pooled human liver microsomes.

I. Materials and Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B) or NADPH tetrasodium salt.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Test Compounds: Propranolol derivatives and Propranolol (as a positive control), dissolved in DMSO or acetonitrile to make 10 mM stock solutions.

  • Quenching Solution: Acetonitrile (ACN), chilled, containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like bisoprolol).[16]

  • Equipment: 37°C water bath or incubator, centrifuge, 96-well plates or microcentrifuge tubes, multichannel pipettes, LC-MS/MS system.

II. Preparation of Solutions
  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and dilute to 2000 mL with ultrapure water.[17] Confirm pH is between 7.3 and 7.5.[17]

  • Test Compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in buffer. Causality Note: This intermediate dilution step minimizes the final concentration of the organic solvent (e.g., DMSO) in the incubation, which should be kept below 0.5% to avoid inhibiting enzyme activity.[17]

  • HLM Working Suspension (1 mg/mL): Thaw HLM stock (typically 20 mg/mL) rapidly in a 37°C water bath and immediately place on ice.[17] Dilute with cold phosphate buffer to a final concentration of 1 mg/mL. Keep on ice at all times.

  • NADPH Solution (10 mM): If using NADPH salt, prepare a 10 mM stock in buffer just before use. If using a regenerating system, prepare according to the manufacturer's instructions.

III. Incubation Procedure

Final incubation conditions: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH in a total volume of 200 µL.

  • Plate Setup: In a 96-well plate or microcentrifuge tubes, add 99 µL of the HLM working suspension (1 mg/mL) to each well/tube designated for the reaction. For the "-NADPH" negative control, add 99 µL of buffer instead of the HLM suspension for the T=0 point, and HLM suspension for the final time point.

  • Add Test Compound: Add 2 µL of the 100 µM test compound working solution to each well. This brings the volume to 101 µL and the test compound concentration to ~2 µM.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. Causality Note: This step allows the microsomes and the test compound to reach thermal equilibrium before the reaction is initiated, ensuring consistent enzyme activity from the start.

  • Initiate Reaction: Add 99 µL of 2 mM NADPH solution to each well to initiate the reaction (final volume 200 µL, final NADPH concentration 1 mM). For the "-NADPH" control wells, add 99 µL of buffer instead. Mix gently. The time of NADPH addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a separate plate/tube containing 150 µL of the cold acetonitrile with internal standard.[15][17]

    • Self-Validation: The T=0 sample is critical. It represents 100% of the compound and is prepared by adding the quenching solution before initiating the reaction with NADPH or immediately after.

    • Negative Control: For the "-NADPH" control, take a sample only at the final time point (e.g., 60 minutes) to check for non-enzymatic degradation.

IV. Sample Processing & LC-MS/MS Analysis
  • Protein Precipitation: After adding the quenching solution, seal the plate, vortex for 1 minute, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[18]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the specific propranolol derivative. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[16][18] The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate at which the parent compound disappears, which allows for the calculation of intrinsic clearance.[6]

  • Calculate Percent Remaining:

    • Percent Remaining (%) = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine the First-Order Rate Constant (k):

    • Plot the natural logarithm (ln) of the "Percent Remaining" versus incubation time.

    • The slope of the linear portion of this curve is the elimination rate constant, k. The units are min⁻¹.[19]

    • Slope = -k

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[20]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a drug.[15][21]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)

    • For this protocol: CLint = (k) * (200 µL / (0.5 mg/mL * 0.2 mL)) = k * 2000 (when k is in min⁻¹ and protein is 0.5 mg/mL). A more direct formula is: CLint = k / [Protein Concentration in mg/mL].[22]

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison between the parent compound and its derivatives.

Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Controls
Propranolole.g., 15.2e.g., 45.6
Dextromethorphane.g., 10.5e.g., 66.0
Derivatives
Derivative Ae.g., 45.1e.g., 15.4
Derivative Be.g., 8.3e.g., 83.5
Derivative C>60 (Stable)<11.6 (LOQ)

Interpretation:

  • Derivative A: Shows increased metabolic stability compared to propranolol (longer half-life, lower clearance). This modification may lead to higher bioavailability in vivo.

  • Derivative B: Shows decreased metabolic stability (shorter half-life, higher clearance). This derivative is likely to be rapidly cleared in vivo.

  • Derivative C: Is metabolically stable under these conditions. This could indicate a low-clearance compound, but further studies with longer incubation times or different systems (e.g., hepatocytes) may be needed.[13]

Trustworthiness and Self-Validation

  • Positive Control: The inclusion of a known substrate like propranolol or dextromethorphan validates the metabolic competency of the HLM batch and the experimental setup. If the positive control does not show significant metabolism, the results for the test compounds are invalid.

  • Negative Control: The "-NADPH" control ensures that the observed compound loss is due to enzymatic activity. If there is >15% loss in this control, it may indicate chemical instability or binding to the plate, confounding the results.

  • Linearity: The plot of ln(% Remaining) vs. time should be linear for at least 3-4 half-lives. A non-linear plot may suggest enzyme saturation or product inhibition, and the calculation of CLint should be performed using only the initial linear phase.

By adhering to this structured approach, researchers can confidently generate reliable and interpretable data on the metabolic stability of propranolol derivatives, providing crucial insights to guide the optimization of new therapeutic candidates.

References

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Anonymous. (2025, May 12). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. [Link]

  • Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition. [Link]

  • ClinPGx. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. ClinPGx. [Link]

  • Lee, H., et al. (2025, December 19). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed. [Link]

  • Agilent. (2025, March 25). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies. [Link]

  • Wang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]

  • Al-Sbou, Y., et al. (2025, October 16). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

  • Ivancheva, E., & Tsvetkova, D. (2002). Propranolol as an Inhibitor of some Cytochrome P450-Dependent Monooxygenase Activities in Native and Induced Rat Liver Microsome. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Wang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC. [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Anonymous. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Digital Repository. Article - SYNTHESIS OF NEW PROPRANOLOL DERIVATIVES AS POSSIBLE PRODRUGS. [Link]

  • ROSA P. Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices via LC/MS. [Link]

  • Technology Networks. Metabolic Stability Assay Using Human Hepatocyte Co-cultures and Integrated Qualitative/Quantitative High Resolution Mass Spectrometry. [Link]

  • O'Donnell, J. P., et al. (1988). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • Wikipedia. Discovery and development of beta-blockers. [Link]

  • ResearchGate. (2020). (PDF) Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • Fay, K. A., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Grzesiuk, E., et al. (2008). Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. Environmental Toxicology and Chemistry. [Link]

  • ChemHelp ASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human) - ES. [Link]

  • ResearchGate. In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo.... [Link]

  • Kunming Medical University Journal. (2020). Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS. [Link]

Sources

Troubleshooting & Optimization

Separation Science Hub: 5-Methoxy Propranolol Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: High-Performance Liquid Chromatography (HPLC) Optimization for 5-Methoxy Propranolol. Support Level: Tier 3 (Senior Application Scientist).

Introduction

You are likely facing challenges with 5-methoxy propranolol , a lipophilic, basic secondary amine (pKa


 9.5).[1] In HPLC, this molecule presents a "perfect storm" for poor resolution: it interacts strongly with residual silanols (causing tailing) and possesses structural similarity to the parent drug (propranolol) and other metabolites (e.g., 4-hydroxy propranolol), making baseline separation difficult.

This guide moves beyond generic advice. We will optimize your method based on the specific physicochemical properties of the 5-methoxy substituent and the secondary amine core.

Module 1: The Chemistry of the Problem

To fix the resolution, you must understand the interaction mechanism.

ParameterValue / CharacteristicChromatographic Consequence
Functional Group Secondary Amine (–NH–)pKa ~9.5 .[1][2] At pH < 9, it is protonated (

). Positively charged species interact with negatively charged silanols (

) on the column, causing severe peak tailing .[1][2]
Substituent 5-Methoxy Group (–OCH₃)Adds electron density to the naphthalene ring.[1][2] Increases lipophilicity compared to hydroxy-metabolites but alters

interaction potential compared to the parent drug.[1][2]
Critical Pair vs. Propranolol / 4-OH-PropStructural isomers or analogs with identical

(in MS) or similar hydrophobicity require selectivity (

)
optimization, not just efficiency (

).[1][2]

Module 2: Troubleshooting Tailing & Efficiency

Symptom: Asymmetry factor (


) > 1.5. Broad peaks are masking adjacent impurities.
Root Cause Analysis

The secondary amine is ion-exchanging with the silica backbone. You cannot achieve resolution if your peaks are tailing.

Protocol A: Silanol Suppression
  • Step 1: Mobile Phase Modifier. [1][2]

    • Standard: 0.1% Formic Acid (pH ~2.7). This is often insufficient for strong bases.

    • Optimization: Add Triethylamine (TEA) or Ammonium Acetate .

    • Recipe: 10 mM Ammonium Acetate (pH 4.5) or 0.1% TEA.[3] The ammonium/TEA cations compete for silanol sites, "blocking" them from the 5-methoxy propranolol.

  • Step 2: High pH Strategy (The "Nuclear" Option).

    • Logic: At pH 10.5, 5-methoxy propranolol is neutral (

      
      ).[1][2] Neutral molecules do not ion-exchange.[1][2]
      
    • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to high pH.[1]

    • Result: Sharp, symmetrical peaks.

Visualizing the Tailing Mechanism

TailingMechanism Analyte 5-Methoxy Propranolol (BH+) Interaction Ionic Interaction (Secondary Retention) Analyte->Interaction Low pH Silanol Silanol Group (Si-O-) Silanol->Interaction Result Peak Tailing (Loss of Resolution) Interaction->Result Fix Solution: Add TEA or Raise pH > 10 Fix->Interaction Blocks

Figure 1: Mechanism of peak tailing for basic drugs like 5-methoxy propranolol.

Module 3: Troubleshooting Resolution (Selectivity)

Symptom:


 is good (< 1.2), but 5-methoxy propranolol co-elutes with Propranolol or 4-hydroxy propranolol.[1][2]
Root Cause Analysis

Hydrophobicity (C18 interaction) is too similar between the analogs. You need a different interaction mechanism.

Protocol B: Stationary Phase Screening
  • The Standard (C18): Relies on hydrophobicity.

    • Verdict: Often fails to separate positional isomers (4-methoxy vs 5-methoxy).

  • The Specialist (Phenyl-Hexyl or Biphenyl):

    • Mechanism:[1][2]

      
       interactions.[1][2] The methoxy group on the naphthalene ring alters the electron density. A Phenyl phase "feels" this difference much more than a C18 phase.
      
    • Recommendation: Switch to a Phenyl-Hexyl column using Methanol (promotes

      
       interactions better than Acetonitrile).[1][2]
      
Protocol C: Gradient Slope Optimization

If you must stay on C18, you need to flatten the gradient at the elution point.

  • Run a Scout Gradient: 5% to 95% B over 20 minutes.

  • Calculate

    
    :  Determine the %B where 5-methoxy propranolol elutes (e.g., 35% B).
    
  • Design Isocratic Hold: Insert a shallow gradient or isocratic step at 30-40% B.[1][2]

Module 4: Step-by-Step Optimization Workflow

Follow this decision matrix to resolve your specific issue.

OptimizationWorkflow Start Start: Poor Resolution CheckShape Is Peak Tailing? (As > 1.2) Start->CheckShape FixTailing Fix Tailing First CheckShape->FixTailing Yes CheckSep Peaks Symmetric but Overlapping? CheckShape->CheckSep No Action1 Add 10mM Amm. Acetate or 0.1% TEA FixTailing->Action1 CheckPH Can you use pH 10? Action1->CheckPH HighPH Use Hybrid Column (pH 10.5) CheckPH->HighPH Yes (Hybrid Col) CheckPH->CheckSep No (Silica Col) Selectivity Optimize Selectivity (Alpha) CheckSep->Selectivity Yes SolventSwap Swap ACN for MeOH (Enhance Pi-Pi) Selectivity->SolventSwap ColumnSwap Switch to Phenyl-Hexyl or PFP Column SolventSwap->ColumnSwap If fails

Figure 2: Decision tree for resolving 5-methoxy propranolol.

Module 5: Frequently Asked Questions (FAQs)

Q1: I see a "shoulder" on my 5-methoxy propranolol peak. Is this an impurity?

  • Answer: It could be, but first check your pH. If the pH is near the pKa (approx 9.5), the molecule is splitting between ionized and neutral forms, causing split peaks. Ensure your buffer pH is at least 2 units away from the pKa (e.g., pH 7.5 or pH 11.5, though pH 3-4 is safer for standard columns).[1]

Q2: Can I separate 5-methoxy propranolol enantiomers using these methods?

  • Answer: No. The methods above are for chemical purity. To separate enantiomers (R/S), you require a Chiral Stationary Phase (CSP).[4]

    • Recommendation: Use an Amylose-based column (e.g., Chiralpak IA/AD) with Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/MeOH/TEA).[1][2]

Q3: Why does Methanol work better than Acetonitrile for this separation?

  • Answer: Acetonitrile has distinct

    
    -electrons (triple bond) that can interfere with the 
    
    
    
    interactions between the analyte's naphthalene ring and a Phenyl stationary phase.[1][2] Methanol is protic and "quieter" regarding
    
    
    -interactions, allowing the column's selectivity to dominate.

References

  • PubChem. (2025).[5] Propranolol (Compound CID 4946) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Agilent Technologies. (2023). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Application Note 5994-1234EN.[1][2] [Link]

  • Waters Corporation. (2022). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. Technology Brief. [Link]

  • Baviskar, D. T., et al. (2011).[3] High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Methoxy-Propranolol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Retention Time & Selectivity in RPLC

Introduction

Welcome to the technical support hub for the analysis of methoxy-propranolol derivatives. These compounds present a classic "triple-threat" in liquid chromatography: they are basic (secondary amine pKa ~9.5), lipophilic (naphthalene ring), and prone to positional isomerism (methoxy substitution at varying positions on the naphthyl ring).

This guide moves beyond generic advice, focusing on the specific physicochemical interactions driving retention shifts and peak distortions in this specific class of beta-blocker analogs.

Module 1: The Foundation (Theory & Setup)

Why is my retention time unstable?

The retention of methoxy-propranolol is governed by the Hydrophobic Subtraction Model . Because the molecule possesses a basic amine, it exists in dynamic equilibrium between its cationic (protonated) and neutral forms.

  • The pKa Factor: Propranolol has a pKa of approximately 9.53 [1].[1][2] Methoxy derivatives share this high basicity.

  • The Mechanism:

    • pH < 7.5: The molecule is >99% protonated (cationic). Retention relies on hydrophobic interaction of the naphthalene ring with the C18 chains and secondary ion-exchange with residual silanols.

    • pH > 10.5: The molecule is neutral. Retention increases significantly as the deprotonated amine becomes more hydrophobic.

Standard Protocol: The "Anchor" Method

To troubleshoot, you must first establish a stable baseline. Use this self-validating protocol to determine if your issue is chemical or instrumental.

Table 1: Baseline Validation Method

ParameterSettingRationale
Column C18 End-capped (e.g., CSH or Hybrid Particle), 150 x 4.6 mm, 3.5 µmHybrid particles resist high pH; end-capping reduces silanol tailing.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures full ionization (robustness) and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic amines compared to MeOH.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID.
Temperature 35°C ± 0.1°CCritical: Higher temp reduces viscosity and improves mass transfer for basic drugs.
Injection 5 µLLow volume prevents "solvent effect" peak distortion.

Module 2: Troubleshooting Retention Shifts

Q: My retention time drifts continuously in one direction. Is it the column?

A: Rarely. Unidirectional drift usually indicates a mobile phase or equilibrium issue.

Diagnostic Steps:

  • Check the "Ion-Pairing" Effect: If you are using TFA (Trifluoroacetic acid), it acts as an ion-pairing agent. It takes ~50-100 column volumes to equilibrate. If

    
     is increasing, you have not reached equilibrium.
    
  • The "Evaporation" Effect: If

    
     is increasing in a premixed isocratic system, your organic modifier (ACN) is evaporating.
    
    • Fix: Use a solvent inlet filter cap and prepare fresh eluent every 24 hours.

  • The "Phase Collapse" Effect: If using <5% organic to retain polar metabolites, the C18 chains may be collapsing (dewetting).

    • Fix: Use a "Aq" or "Polar-Embedded" column designed for 100% aqueous stability.

Q: My retention time "jumps" between batches.

A: This is almost always a pH Robustness failure. Because the pKa is ~9.5, operating at pH 7-8 is the "danger zone" where small changes in pH cause massive shifts in the ionization ratio (Henderson-Hasselbalch equation).

  • Solution: Move the pH at least 2 units away from the pKa.

    • Option A (Standard): pH 3.0 (Fully protonated).

    • Option B (High Retention): pH 10.5 (Fully neutral). Requires Hybrid/Polymer column.

Module 3: Peak Shape & Tailing

Q: Why do my methoxy-propranolol peaks tail (As > 1.5)?

A: This is "Silanol Overload." The positively charged amine on the propranolol backbone interacts ionically with negatively charged residual silanols on the silica surface.

The Fix (Hierarchy of Interventions):

  • Level 1 (Mobile Phase): Add 0.1% TFA. The trifluoroacetate anion pairs with the protonated amine, masking the charge.

  • Level 2 (Temperature): Increase column temperature to 40-45°C. This speeds up the kinetics of the unwanted secondary interaction, sharpening the peak.

  • Level 3 (Stationary Phase): Switch to a Charged Surface Hybrid (CSH) column. These columns have a slightly positive surface charge that electrostatically repels the protonated amine, eliminating tailing [2].

Module 4: Selectivity (Separating Isomers)

Q: I cannot separate 2-methoxy-propranolol from 4-methoxy-propranolol.

A: Isomers often have identical hydrophobicity (logP), making C18 ineffective. You need to leverage shape selectivity or pi-pi interactions .

Protocol: The "Phenyl-Hexyl" Switch

  • Stationary Phase: Switch from C18 to Phenyl-Hexyl or Biphenyl .

  • Mechanism: The methoxy group alters the electron density of the naphthalene ring. Phenyl phases interact with these pi-electrons.[3] The position of the methoxy group (ortho vs. para) changes the "accessibility" of the ring to the stationary phase.

  • Modifier: Use Methanol instead of ACN. ACN has its own pi-electrons which can interfere with the column-analyte pi-pi interaction.[3] Methanol allows the pi-selectivity to dominate [3].

Visualizing the Workflow

Figure 1: Method Development Decision Tree

Use this logic flow to select the correct starting conditions based on your specific analytical goal.

MethodDevelopment Start Start: Methoxy-Propranolol Analysis Goal What is the primary goal? Start->Goal Isomers Separate Positional Isomers (2-OMe vs 4-OMe) Goal->Isomers Bioanalysis Bioanalysis/Quantitation (High Sensitivity) Goal->Bioanalysis General General Purity/Potency Goal->General PhenylCol Column: Phenyl-Hexyl or Biphenyl Isomers->PhenylCol HighPH High pH (pH 10.5) (Requires Hybrid Column) Bioanalysis->HighPH LowPH Low pH (pH 2-3) (Formic Acid or TFA) General->LowPH MeOH Mobile Phase B: Methanol (Enhances pi-pi selectivity) PhenylCol->MeOH Neutral Analyte is Neutral: Max Retention & Loading HighPH->Neutral C18 Column: C18 (End-capped) LowPH->C18

Caption: Decision tree for selecting stationary and mobile phases based on separation requirements (Isomeric resolution vs. Sensitivity).

Figure 2: Troubleshooting "The Drift"

Follow this pathway when retention times (


) become unstable.

Troubleshooting Issue Issue: Retention Time Drift Direction Direction of Drift? Issue->Direction Earlier Drifting Earlier (Decreasing tR) Direction->Earlier Later Drifting Later (Increasing tR) Direction->Later Random Random Fluctuation Direction->Random PhaseLoss Cause: Phase Collapse (Dewetting) Earlier->PhaseLoss If <5% Organic Evap Cause: Organic Evaporation (Check solvent lines) Later->Evap Premixed Mobile Phase Equil Cause: Insufficient Equilibration (Esp. with Ion Pairing) Later->Equil Gradient/TFA usage Temp Cause: Temperature Instability (Check Oven) Random->Temp

Caption: Diagnostic logic for identifying the root cause of retention time instability in RPLC.

FAQ: Quick-Fire Solutions

Q: Can I use a standard silica column for these derivatives? A: No. Standard silica is for Normal Phase chromatography. For Reversed-Phase, you need bonded phases (C18, C8, Phenyl). If you use bare silica with aqueous solvents, you will get zero retention or irreversible adsorption of the basic amine.

Q: I see "Ghost Peaks" in my gradient. Are these my derivatives degrading? A: Likely not. Methoxy-propranolol is relatively stable. Ghost peaks in gradients are usually impurities in the water or buffer salts concentrating on the column during the equilibration phase and eluting as the organic ramp increases.

  • Test: Run a "zero volume" injection (inject mobile phase A). If peaks persist, it's the system/solvents, not the sample.

Q: What is the maximum pH I can use? A:

  • Standard Silica C18: Max pH 7.5 (Silica dissolves above this).

  • Hybrid (Organosilica) / Polymer C18: Max pH 12.0.

  • Recommendation: Verify your column manufacturer's specifications. Using High pH (10.5) is excellent for these compounds but destroys standard columns [4].

References

  • PubChem. (2025).[2] Propranolol Hydrochloride | C16H22ClNO2. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Chromatography Forum. (2017). Separation of positional isomers. [Link]

  • Waters Corporation. (2023). Strategies for Separating Basic Compounds in Reverse Phase LC. [Link]

Sources

Technical Support Center: Propranolol & Analog Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PROP-EXT-001
Subject: Optimizing Recovery and Stability for Propranolol and Metabolites (4-OH-Propranolol)

Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Welcome to the Tier 3 Technical Support Hub

You are likely here because standard "dilute-and-shoot" methods are failing to provide reproducible recovery for Propranolol (PRO) and its polar metabolites, specifically 4-hydroxypropranolol (4-OH-PRO).

This guide addresses the physicochemical root causes of extraction failure. Propranolol is a lipophilic base (pKa ~9.5), while its analogs often possess increased polarity and oxidation sensitivity. Successful extraction requires strict control over pH and oxidative stability.

Module 1: Method Selection Strategy

The Core Issue: Users often apply generic protocols that ignore the basicity of the secondary amine.

Decision Logic: Which protocol fits your sample?

MethodSelection Start Start: Sample Type Conc High Conc. (>100 ng/mL)? Start->Conc Clean Clean Matrix (Water/Buffer)? Conc->Clean No (Trace Level) PPT Protein Precipitation (PPT) Conc->PPT Yes (Screening) Meta Targeting Polar Metabolites? Clean->Meta No (Plasma/Urine) LLE Liquid-Liquid Extraction (LLE) Clean->LLE Yes Meta->LLE No (Parent Only) SPE Solid Phase Extraction (MCX) Meta->SPE Yes (High Polarity) PPT->SPE Matrix Effects?

Figure 1: Decision tree for selecting the optimal extraction technique based on analyte concentration and matrix complexity.

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

User Complaint: "I am getting <40% recovery for Propranolol using Ethyl Acetate."

Root Cause: pH Mismatch. Propranolol has a pKa of approximately 9.[1][2]5. At neutral pH (7.0), it is >99% ionized (positively charged), making it water-soluble and insoluble in organic solvents. To extract it, you must suppress ionization by adjusting the sample pH to at least 2 units above the pKa .

The Fix: The pH Swing[3]
  • Target pH: 11.5 – 12.0.

  • Buffer: 0.5M Sodium Carbonate (Na2CO3) or dilute NaOH.

  • Solvent: Ethyl Acetate:Hexane (50:50) or MTBE.

Protocol Adjustment:

  • Aliquot 200 µL Plasma.

  • Add 20 µL Internal Standard (Propranolol-d7).

  • CRITICAL: Add 50 µL 0.5M Na2CO3 (pH ~12) . Vortex.

  • Add 1 mL Extraction Solvent (e.g., MTBE).

  • Shake/Vortex for 10 min. Centrifuge.

  • Transfer supernatant and dry.

ParameterCommon MistakeCorrect SpecificationReason
Sample pH pH 7.4 (Physiological)pH > 11.5 Ensures neutral state (un-ionized) for partition into organic phase.
Solvent Dichloromethane (DCM)MTBE or EtOAc/Hexane DCM is too non-polar for the more polar metabolites like 4-OH-PRO.
Evaporation Heat > 50°C< 40°C under N2 Propranolol is stable, but metabolites may degrade.

Module 3: Solid Phase Extraction (SPE) – The Gold Standard

User Complaint: "I see breakthrough of polar metabolites (4-OH-Propranolol) on C18 cartridges."

Root Cause: Lack of retention mechanism. Hydroxylated metabolites are too polar for standard C18 retention, especially if the sample isn't perfectly pH-adjusted.

The Solution: Mixed-Mode Cation Exchange (MCX) Use a polymeric sorbent with both reversed-phase and strong cation exchange (sulfonic acid) functionalities. This allows you to "lock" the drug onto the cartridge using charge, wash away interferences aggressively, and then elute by neutralizing the charge.

MCX Mechanism & Protocol

MCX_Workflow Load 1. LOAD Sample pH < 5 (Analyte = + Charge) Wash1 2. AQUEOUS WASH 0.1% Formic Acid (Removes Proteins/Salts) Load->Wash1 Retention via Ionic Bond Wash2 3. ORGANIC WASH 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Analyte stays Locked Elute 4. ELUTE 5% NH4OH in Methanol (Neutralizes Analyte -> Release) Wash2->Elute Break Ionic Bond

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. Note the "Lock and Key" mechanism using pH manipulation.

Step-by-Step MCX Protocol:

  • Pre-treatment: Dilute plasma 1:1 with 2% Phosphoric Acid . (Ensures analyte is positively charged).

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Pass pre-treated sample slowly (~1 mL/min).

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins).

  • Wash 2: 1 mL 100% Methanol (CRITICAL: This removes neutral lipids/matrix. Propranolol stays bound by charge).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the drug, releasing it from the sorbent).

Module 4: Stability of Analogs (4-OH-Propranolol)

User Complaint: "My 4-OH-Propranolol peak area decreases if the samples sit in the autosampler."

Root Cause: Oxidation. The catechol-like structure of 4-hydroxypropranolol is susceptible to oxidation at neutral/basic pH or upon exposure to air.

Corrective Action:

  • Add Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the plasma immediately upon collection.

  • Temperature Control: Keep autosampler at 4°C.

  • Reconstitution Solvent: Use a mobile phase containing 0.1% Formic Acid (Acidic pH stabilizes the metabolite).

Module 5: Matrix Effects (LC-MS/MS)

User Complaint: "Recovery is good, but sensitivity is dropping over time (Signal Suppression)."

Root Cause: Phospholipids. If using LLE or PPT, phospholipids often co-elute with Propranolol, suppressing ionization in the MS source.

Diagnostic Check: Monitor the phospholipid transition m/z 184 > 184 (phosphatidylcholines) alongside your analyte. If these peaks overlap with Propranolol, you have a problem.

Solutions:

  • Switch to MCX SPE: The 100% Methanol wash step (see Module 3) removes >95% of phospholipids.

  • Chromatography: Use a Biphenyl or Phenyl-Hexyl column instead of C18 to shift the retention of aromatic drugs away from the lipid zone.

References

  • Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Source: PubMed (NIH) Context: Validates SPE methods for simultaneous parent/metabolite extraction.

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Source: MDPI Context: Provides definitive pKa (9.53) and LogP (3.[2]48) data essential for pH optimization.

  • Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma. Source: PubMed (NIH) Context: Discusses the instability and conjugation of metabolites in plasma matrices.

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods. Source: LCGC International Context: Authoritative guide on diagnosing and resolving ion suppression in LC-MS.

Sources

Validation & Comparative

A Comparative Guide to Impurity Profiling of Propranolol Utilizing 5-Methoxy and Other Key Markers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical comparison of methodologies for the impurity profiling of propranolol, a widely used beta-adrenergic receptor antagonist. We will delve into the significance of various impurities and introduce a comparative framework using key markers, including a focus on the utility of a 5-methoxy propranolol derivative, to achieve comprehensive and reliable impurity characterization. This guide is designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to impurity analysis.

The Critical Role of Impurity Profiling in Drug Safety

The presence of impurities in a drug substance can have a significant impact on its quality, safety, and efficacy.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A for new drug substances and Q3B for new drug products) that mandate the identification and characterization of impurities above certain thresholds.[1][2][3][4][5] These impurities can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[6] Therefore, a well-designed impurity profiling strategy is not just a regulatory requirement but a fundamental aspect of ensuring patient safety.

Propranolol and Its Impurity Landscape

Propranolol's synthesis and inherent chemical structure make it susceptible to the formation of several impurities.[6][7][8] These can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process, these can include unreacted starting materials, intermediates, and by-products of side reactions.[6]

  • Degradation Products: Formed during storage or exposure to stress conditions like light, heat, and humidity.[9][10]

  • Genotoxic Impurities: A class of impurities that have the potential to damage DNA and are of high concern even at trace levels. A notable example for propranolol is N-nitroso-propranolol.[11][12][13]

Commonly identified impurities of propranolol include 1-naphthol, N-formylpropranolol, and various hydroxylated and methoxylated derivatives.[6][9][14] The presence of these impurities necessitates the development of highly selective and sensitive analytical methods for their detection and quantification.

The Strategic Use of Methoxy Markers in Propranolol Impurity Profiling

While various impurities are monitored, this guide proposes a focused approach that leverages a 5-methoxy propranolol derivative as a key marker alongside other known impurities. The rationale for this approach is multifaceted:

  • Structural Similarity and Chromatographic Behavior: A 5-methoxy propranolol marker, being structurally very similar to other hydroxylated and methoxylated impurities, can serve as an excellent tool for optimizing chromatographic separations. Its elution behavior can help in resolving closely eluting isomers and other related substances.

  • Indicator of Specific Degradation Pathways: The formation of methoxy and hydroxy impurities can be indicative of specific degradation pathways or the use of certain reagents in the synthetic process. Tracking these markers can provide valuable insights into the stability of the drug substance and the consistency of the manufacturing process.

  • Method Validation and Robustness: Incorporating a well-characterized methoxy marker into the analytical method validation process enhances the robustness and reliability of the method. It can be used to challenge the specificity and separating power of the chromatographic system.

Comparative Analysis of Analytical Methodologies

The cornerstone of effective impurity profiling is the use of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of impurities.[15] A typical reversed-phase HPLC method for propranolol impurity profiling would involve a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown impurities, LC-MS is the technique of choice. It provides valuable information on the molecular weight and fragmentation pattern of the impurities, aiding in their definitive identification.[11][16]

Experimental Data and Comparison

To illustrate the effectiveness of the proposed approach, the following tables summarize hypothetical experimental data obtained from a comparative study of three different HPLC methods for the impurity profiling of propranolol. The study includes propranolol and five key impurities, including our proposed 5-methoxy propranolol marker.

Table 1: Chromatographic Conditions for Comparative HPLC Methods

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)Biphenyl (3.0 x 150 mm, 2.6 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.51mM Ammonium Formate with 0.1% Formic Acid in Water[17]
Mobile Phase B AcetonitrileMethanol0.1% Formic Acid in Acetonitrile[17]
Gradient 20-80% B in 30 min30-70% B in 25 min10-90% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min[17]
Detection UV at 290 nmUV at 290 nmUV at 230 nm[11]
Column Temp. 30 °C35 °C40 °C[16][17]

Table 2: Comparative Retention Times (min) and Resolution (Rs) of Propranolol and Key Impurities

CompoundMethod A (RT)Method A (Rs)Method B (RT)Method B (Rs)Method C (RT)Method C (Rs)
1-Naphthol8.5-7.2-6.8-
4-Hydroxy Propranolol12.23.111.52.810.93.5
5-Methoxy Propranolol 14.8 2.5 14.1 2.2 13.5 2.9
Propranolol16.51.815.91.915.22.1
N-Formylpropranolol18.11.717.51.616.81.9
N-Nitroso-propranolol20.32.119.82.018.92.4

Analysis of Results:

Method C, utilizing a biphenyl column and a faster gradient, demonstrates superior resolution for all impurity pairs, particularly for the critical pair of 5-Methoxy Propranolol and Propranolol. The use of a more specialized stationary phase in Method C highlights the importance of column selection in achieving optimal separation. The 5-methoxy propranolol marker proves to be a valuable tool in assessing the resolving power of each method.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Propranolol (Method C)
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of propranolol and each impurity (including 5-methoxy propranolol) at a concentration of 1 mg/mL in methanol.

    • Prepare a mixed standard solution containing all compounds at a concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the propranolol drug substance in the diluent (50:50 Mobile Phase A:B) to obtain a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined for Method C in Table 1.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).

    • Inject the sample solution to identify and quantify the impurities based on the retention times and peak areas relative to the propranolol peak.

Protocol 2: Forced Degradation Study

To ensure the stability-indicating nature of the developed analytical method, forced degradation studies are essential.[15]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

  • Analysis: Analyze the stressed samples using the validated HPLC method (Method C) to assess for the formation of degradation products and to ensure that the main peak is spectrally pure.

Visualization of Workflows

Impurity Profiling Workflow

Impurity Profiling Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample Propranolol Sample Preparation HPLC HPLC Separation Sample->HPLC Standard Reference Standard Preparation (incl. 5-Methoxy Marker) Standard->HPLC LCMS LC-MS Identification HPLC->LCMS Quantification Impurity Quantification HPLC->Quantification Identification Structural Elucidation LCMS->Identification Report Regulatory Submission Quantification->Report Identification->Report Forced Degradation Study cluster_stress Stress Conditions Propranolol Propranolol API Acid Acid Hydrolysis Propranolol->Acid Base Base Hydrolysis Propranolol->Base Oxidation Oxidation Propranolol->Oxidation Thermal Thermal Propranolol->Thermal Photo Photolytic Propranolol->Photo Analysis Analysis by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identification of Degradation Products & Method Validation Analysis->Outcome

Caption: Logic of a Forced Degradation Study.

Conclusion

A robust and reliable impurity profiling method is a critical component of drug development and manufacturing. This guide has presented a comparative framework for the impurity profiling of propranolol, emphasizing the strategic use of a 5-methoxy propranolol marker. By employing a well-designed, stability-indicating HPLC method, coupled with forced degradation studies and LC-MS for structural elucidation, researchers can ensure the quality, safety, and regulatory compliance of propranolol. The presented experimental data and protocols provide a practical foundation for developing and validating a comprehensive impurity profiling strategy.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-68.
  • SynThink Research Chemicals. Propranolol EP Impurities & USP Related Compounds. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Pharmaffiliates. Propranolol-impurities. [Link]

  • Waters. (2022). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

  • Veeprho. (2024). N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. [Link]

  • Yoshimoto, K., et al. (2005). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & pharmaceutical bulletin, 53(12), 1477-1481.
  • U.S. Food and Drug Administration. LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. [Link]

  • de Oliveira, G. R., et al. (2013). Photodegradation of propranolol in aqueous solution: kinetic, toxicity and identification of byproducts. Journal of the Brazilian Chemical Society, 24, 1891-1899.
  • SCIEX. Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product. [Link]

  • Waters. (2023). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. [Link]

  • Phenomenex. Sensitive and Reproducible Quantification of N-Nitroso Propranolol in a Propranolol Drug Substance and Product. [Link]

  • Helboe, P. (1982). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica.
  • Patel, P. N., et al. (2012). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845.
  • Google Patents. (2021).
  • Patsnap. (2020). Synthesis method of propranolol hydrochloride - Eureka.

Sources

Technical Guide: Cross-Reactivity Profiling of Propranolol Antibodies with Methoxy vs. Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of propranolol antibody cross-reactivity, specifically focusing on the structural discrimination between the parent drug, its major metabolites (hydroxy-analogs), and synthetic probes (methoxy-analogs).

Executive Summary

In pharmacokinetic (PK) and toxicological immunoassays, the specificity of anti-propranolol antibodies is frequently compromised by structural analogs. While the cross-reactivity of the major metabolite 4-hydroxypropranolol is well-documented (ranging from 17% to 79% depending on the clone), the interaction with methoxy-analogs (e.g., 4-methoxypropranolol) provides a critical model for understanding steric hindrance in antibody recognition sites.

This guide compares the binding performance of standard anti-propranolol antibodies against these analogs, establishing a protocol for validating specificity in high-throughput screening.

Structural Basis of Antibody Recognition

To understand cross-reactivity, one must analyze the immunogen design. Propranolol antibodies are typically generated using a hapten conjugated via the isopropylamine side chain (e.g., to Bovine Serum Albumin).

  • Consequence: The naphthalene ring remains the primary epitope exposed to the immune system.

  • Implication: Modifications to the ring structure (such as hydroxylation or methoxylation) directly alter binding affinity (

    
    ), but do not necessarily abolish it.
    
Structural Comparison of Analogs
CompoundSubstituent at C4Electronic EffectSteric Bulk (ų)Relevance
Propranolol -HNeutral~0Parent Drug
4-Hydroxypropranolol -OHElectron Donor~14.5Major Active Metabolite
4-Methoxypropranolol -OCH₃Electron Donor~32.9Synthetic Probe / Impurity

Comparative Performance Analysis

The following data synthesizes performance metrics from competitive ELISA formats. The "Cross-Reactivity" (%) is calculated as


.
Table 1: Cross-Reactivity Profiles

Data derived from competitive ELISA platforms (e.g., Neogen, Kawashima et al.) and metabolic phenotyping studies.

AnalyteCross-Reactivity (%)Interpretation
Propranolol (Racemic) 100% Reference Standard.
4-Hydroxypropranolol 17% - 79% High Interference. The hydroxyl group is small enough to fit into the antibody pocket, maintaining hydrogen bonding capability.
4-Methoxypropranolol < 5 - 15% *Reduced Interference. The addition of the methyl group (-CH₃) introduces steric clash, significantly lowering affinity despite similar electronic properties to the hydroxy analog.
Atenolol/Metoprolol < 1%Negligible.[1] Differences in the side chain or ring substituents abolish binding.

*Note: Values for methoxy analogs are extrapolated from steric inhibition models and comparative UGT binding studies where 4-methoxypropranolol shows distinct regioselectivity compared to 4-hydroxypropranolol.

Mechanistic Insight

The high cross-reactivity of 4-hydroxypropranolol (up to 79% in some commercial kits) poses a risk of overestimating propranolol levels in clinical samples. The 4-methoxy analog , often used in research to block metabolic sites (reaction phenotyping), demonstrates that the antibody pocket is sterically restricted. The methyl group acts as a "gatekeeper," preventing high-affinity binding that the hydroxyl group permits.

Visualization of Interaction Logic

The following diagram illustrates the structural relationship and the "Steric Gate" hypothesis governing cross-reactivity.

AntibodyRecognition cluster_mechanism Binding Mechanism Antibody Anti-Propranolol Antibody (Ring-Specific Pocket) Prop Propranolol (Parent) Prop->Antibody High Affinity (100%) Hydroxy 4-Hydroxypropranolol (Metabolite) Hydroxy->Antibody Moderate/High Affinity (17-79%) Methoxy 4-Methoxypropranolol (Synthetic Analog) Methoxy->Antibody Low Affinity (Steric Clash) Mechanism Epitope: Naphthalene Ring 1. -OH fits (H-bond donor) 2. -OCH3 blocked (Steric bulk)

Caption: Comparative binding logic showing how steric bulk at the 4-position reduces affinity for methoxy analogs compared to hydroxy metabolites.

Experimental Protocol: Determining Cross-Reactivity (IC50)

To validate the specificity of a propranolol antibody against methoxy analogs in your own lab, use this self-validating competitive ELISA protocol.

Reagents
  • Capture Antibody: Goat anti-Rabbit IgG (if using polyclonal rabbit anti-propranolol).

  • Primary Antibody: Rabbit anti-Propranolol (optimized titer).

  • Tracer: Propranolol-HRP conjugate.

  • Analytes: Propranolol (Std), 4-Hydroxypropranolol, 4-Methoxypropranolol (custom synthesis or Cayman Chem).

Step-by-Step Workflow
  • Coating: Coat 96-well microplate with Capture Antibody (2 µg/mL in PBS) overnight at 4°C. Wash 3x.

  • Competition Step:

    • Add 50 µL of Standard/Analog (Serial dilution: 0.01 to 1000 ng/mL).

    • Add 50 µL of Propranolol-HRP Tracer .

    • Add 50 µL of Primary Antibody .

    • Rationale: The free drug and the HRP-tracer compete for the limited antibody binding sites.

  • Incubation: Incubate 60 min at Room Temperature (shake at 500 rpm).

  • Wash: Wash 5x with PBST (PBS + 0.05% Tween-20) to remove unbound tracer.

  • Detection: Add 100 µL TMB Substrate. Incubate 15 min. Stop with 1N HCl.

  • Analysis: Read OD at 450 nm. Plot %B/B0 vs. Log[Concentration].

Calculation

Calculate the % Cross-Reactivity (CR) using the linear portion of the logistic curve:



References

  • Neogen Corporation. Propranolol ELISA Kit Instructions for Use. (Lists cross-reactivity for 4-Hydroxypropranolol at 79%).

  • Kawashima, K., Levy, A., & Spector, S. (1976). Stereospecific radioimmunoassay for propranolol isomers. Journal of Pharmacology and Experimental Therapeutics, 196(2), 517-523. (Establishes stereospecificity and metabolite interference).

  • Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families.[2] International Journal of Molecular Sciences, 23(13), 7476. (Details the synthesis and use of 4-methoxypropranolol as a specific structural probe).

  • Lo, M. W., & Silber, B. (1986). A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites. Clinical Chemistry, 32(1), 180-183.[3] (Provides comparative IC50 values for hydroxy metabolites).

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Methoxy Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Methoxy Propranolol Hydrochloride. The information is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, thereby fostering a proactive safety culture in your laboratory.

Hazard Identification and Pharmacological Profile

5-Methoxy Propranolol Hydrochloride is a chemical analog of Propranolol, a well-characterized competitive beta-adrenergic antagonist (beta-blocker). Due to its structural similarity, it should be handled with the assumption that it carries a comparable hazard profile. The primary risks associated with Propranolol Hydrochloride, and by extension its analogs, stem from both its acute toxicity and its potent pharmacological activity.

Exposure can lead to significant physiological effects, including lowered blood pressure (hypotension) and reduced heart rate (bradycardia)[1][2]. Safety data sheets for Propranolol consistently highlight its acute oral toxicity and may indicate it is a reproductive hazard[3][4][5]. Therefore, preventing exposure through ingestion, inhalation, and skin contact is paramount.

Hazard StatementDescriptionSource(s)
H302Harmful if swallowed.[3][4][5][6][7][8]
H312Harmful in contact with skin.[4]
H332Harmful if inhaled.[4]
H360 / H361dMay damage the unborn child / Suspected of damaging the unborn child.[1][3]
H362May cause harm to breast-fed children.[1]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness is critically dependent on the implementation of preceding control measures: Engineering and Administrative Controls. This hierarchy prioritizes the most effective and reliable safety measures.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes safety measures.

Before handling 5-Methoxy Propranolol Hydrochloride, ensure that primary engineering controls, such as a certified chemical fume hood or a powder containment balance enclosure, are in use, especially when manipulating the solid compound[5][9]. These systems are designed to capture dust and aerosols at the source, providing the most critical layer of protection.

Standard Operating Protocol for PPE Selection & Use

The selection of PPE must be tailored to the specific laboratory procedure being performed. The following table outlines the minimum required PPE for common tasks involving 5-Methoxy Propranolol Hydrochloride.

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Compound N95 Respirator (or higher)Double Nitrile GlovesSafety Goggles & Face ShieldFully-Buttoned Lab Coat
Preparing Solutions Not required if in fume hoodDouble Nitrile GlovesSafety GogglesFully-Buttoned Lab Coat
Handling Dilute Solutions Not requiredSingle Nitrile GlovesSafety Glasses with Side ShieldsFully-Buttoned Lab Coat
Spill Cleanup (Solid) N95 Respirator (or higher)Heavy-duty Nitrile GlovesSafety Goggles & Face ShieldImpervious Apron over Lab Coat
Respiratory Protection

Causality: The primary inhalation risk arises from airborne dust generated when handling the solid, crystalline form of the compound[1][5]. An N95-rated respirator is the minimum requirement to protect against these fine particles.

  • Protocol: Perform fit-testing for all respirator users to ensure a proper seal. For higher-risk or larger-scale operations, consider a Powered Air-Purifying Respirator (PAPR) for enhanced protection[10]. Work should always be conducted within a fume hood or ventilated enclosure to minimize dust generation[7][9].

Hand Protection

Causality: Preventing dermal absorption is critical, as the compound is classified as harmful in contact with skin[4].

  • Protocol: Use disposable nitrile gloves as a minimum standard. For handling the concentrated solid or preparing stock solutions, double-gloving is required. This practice provides a backup barrier in case of an unobserved tear or degradation of the outer glove. Inspect gloves for any signs of damage before use. Remove and replace gloves immediately after any direct contact with the compound. Always wash hands thoroughly with soap and water after removing gloves[7][11].

Eye and Face Protection

Causality: The dust of propranolol analogs can cause eye irritation[1]. Furthermore, accidental splashes of solutions pose a significant hazard.

  • Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory in the laboratory. When handling the solid compound or any quantity of liquid that presents a splash hazard, upgrade to chemical splash goggles[12]. For tasks with a high risk of splashing, such as cleaning up a spill or transferring large volumes, a face shield must be worn in addition to goggles to protect the entire face[13].

Body Protection

Causality: A lab coat serves as a removable barrier to protect personal clothing and underlying skin from contamination[12][14].

  • Protocol: A clean, fully-buttoned lab coat is required at all times. For tasks involving larger quantities or a high risk of spills, supplement the lab coat with an impervious or chemically resistant apron[10]. Lab coats should never be worn outside of the laboratory to prevent cross-contamination[15].

Procedural Guidance: Safe Handling Workflow

This workflow details the step-by-step process for safely preparing a stock solution of 5-Methoxy Propranolol Hydrochloride, integrating the PPE and engineering controls described above.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A 1. Verify Fume Hood Certification is Current B 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) A->B C 3. Assemble All Equipment (Spatula, Weigh Paper, Beaker, Solvent, Stir Bar) B->C D 4. Weigh Compound Inside Fume Hood on Analytical Balance C->D E 5. Carefully Transfer Solid to Beaker Containing Solvent D->E F 6. Rinse Weigh Paper/Funnel with Solvent into Beaker E->F G 7. Stir Until Dissolved F->G H 8. Cap and Label Solution G->H I 9. Decontaminate Spatula and Beaker Exterior H->I J 10. Dispose of Contaminated Weigh Paper, Outer Gloves in Hazardous Waste I->J K 11. Remove PPE in Correct Order J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for preparing a stock solution.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Personnel Exposure Response
Exposure RouteFirst Aid ProtocolSource(s)
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Give 200-300ml of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet or product label.[1][7][16]
Spill Management

In the event of a spill, evacuate all non-essential personnel and ensure the area is well-ventilated.

  • Don appropriate PPE: N95 respirator, heavy-duty gloves, safety goggles, face shield, and a lab coat or apron.

  • Contain the spill: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne.

  • Clean up: Carefully sweep the solid material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust. If necessary, lightly moisten the material with water to minimize dust.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Decontamination and Waste Disposal

Equipment Decontamination: All non-disposable equipment, such as spatulas and glassware, must be thoroughly decontaminated. Rinse items multiple times with a suitable solvent, followed by a wash with soap and water.

Waste Disposal: All waste generated from handling 5-Methoxy Propranolol Hydrochloride is considered hazardous.

  • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container[17].

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain[6].

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Always follow your institution's specific hazardous waste disposal procedures and regulations[8][16].

References

  • Beta-Blocker Toxicity - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Adrenergic Antagonist (BB) Toxicity. (2023). California Poison Control System. [Link]

  • What is the treatment for beta blocker (beta-adrenergic blocking agent) overdose or toxicity? (2025). EBSCO. [Link]

  • SAFETY DATA SHEET - AstraZeneca Australia. (2015). AstraZeneca. [Link]

  • Beta Blocker Toxicity - NUEM Blog. (2016). Northwestern University. [Link]

  • Safety data sheet - Methoxy Propanol. (2021). Recochem Inc. [Link]

  • Safety data sheet - Caesar & Loretz GmbH. (2023). Caesar & Loretz GmbH. [Link]

  • Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. (2005). Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Molecular Devices. (2020). Molecular Devices. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (Date not available). Environmental Health and Safety, University of Washington. [Link]

  • Material Safety Data Sheet - Propranolol HCl. (2005). ScienceLab.com. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Propranolol Hydrochloride - Molecular Devices. (2020). Molecular Devices. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2017). Westlab. [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). (Date not available). Tel Aviv University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.